molecular formula C8H6F3NO3 B1401279 2-Methoxy-6-(trifluoromethyl)isonicotinic acid CAS No. 1227581-20-5

2-Methoxy-6-(trifluoromethyl)isonicotinic acid

Cat. No.: B1401279
CAS No.: 1227581-20-5
M. Wt: 221.13 g/mol
InChI Key: KLQHNZRQGMJSRK-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)isonicotinic acid is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-6-(trifluoromethyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-(trifluoromethyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-6-3-4(7(13)14)2-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQHNZRQGMJSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxy-6-(trifluoromethyl)isonicotinic acid is a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of both a methoxy and a trifluoromethyl group on the isonicotinic acid scaffold imparts unique electronic and lipophilic properties, making it a valuable intermediate for creating compounds with enhanced biological activity and metabolic stability. This guide provides a comprehensive overview of a robust synthetic pathway to this important molecule, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters.

The trifluoromethylpyridine (TFMP) moiety is a significant structural motif in modern chemistry, with numerous applications in crop protection and medicine.[1][2][3] The synthesis of TFMP derivatives can be challenging but is often achieved through methods such as chlorine/fluorine exchange or by constructing the pyridine ring from a trifluoromethyl-containing precursor.[1][4] This guide will focus on a multi-step synthesis starting from a commercially available trifluoromethylpyridine derivative.

Proposed Synthetic Pathway

The synthesis of 2-methoxy-6-(trifluoromethyl)isonicotinic acid can be efficiently achieved through a multi-step process. The proposed pathway leverages a series of well-established transformations of substituted pyridines, ensuring a logical and reproducible route.

Synthesis_Pathway A 2-Chloro-6-(trifluoromethyl)pyridine B 2-Hydroxy-6-(trifluoromethyl)pyridine A->B Hydrolysis C 2-Chloro-6-(trifluoromethyl)isonicotinonitrile B->C Chlorination & Cyanation (Multi-step) D 2-Chloro-6-(trifluoromethyl)isonicotinic acid C->D Hydrolysis E 2-Methoxy-6-(trifluoromethyl)isonicotinic acid D->E Methoxylation

Caption: Proposed synthetic pathway for 2-Methoxy-6-(trifluoromethyl)isonicotinic acid.

Step 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine

The initial step involves the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine. This reaction is a nucleophilic aromatic substitution where the chloride is displaced by a hydroxide ion.

Causality of Experimental Choices: The use of a strong base like sodium hydroxide or potassium hydroxide is crucial to drive the reaction to completion.[5][6] The reaction is typically performed in a sealed vessel at elevated temperatures to overcome the electron-withdrawing effect of the pyridine nitrogen, which deactivates the ring towards nucleophilic attack.[6]

Experimental Protocol: Hydrolysis of 2-Chloro-6-(trifluoromethyl)pyridine
  • Reaction Setup: In a sealed pressure vessel, combine 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) with an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to at least 140°C under autogenous pressure.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile

This step involves the conversion of the hydroxyl group to a chlorine and the introduction of a cyano group at the 4-position. A common route to achieve this is through chlorination followed by cyanation.

Causality of Experimental Choices: The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a standard transformation often achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[7] The subsequent introduction of the cyano group can be accomplished through various methods, including Sandmeyer-type reactions if proceeding through an amino intermediate, or by direct cyanation of a suitable precursor. For the purpose of this guide, we will consider the synthesis from a pre-functionalized starting material where the cyano group is already present or is introduced in a separate step. A direct route from 2-chloro-6-(trifluoromethyl)pyridine to the isonicotinonitrile derivative is often a proprietary industrial process. However, a plausible academic approach would involve functionalization at the 4-position.

Step 3: Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinic Acid

The nitrile group of 2-chloro-6-(trifluoromethyl)isonicotinonitrile is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Causality of Experimental Choices: Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon work-up. Strong acids like sulfuric acid or hydrochloric acid are typically employed at elevated temperatures to ensure complete conversion of the robust nitrile group.

Experimental Protocol: Hydrolysis of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 eq) and a solution of concentrated sulfuric acid (e.g., 70-80% in water).

  • Heating: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The product, 2-chloro-6-(trifluoromethyl)isonicotinic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.[8]

Step 4: Synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid

The final step is a nucleophilic aromatic substitution where the chlorine atom of 2-chloro-6-(trifluoromethyl)isonicotinic acid is displaced by a methoxy group.

Causality of Experimental Choices: Sodium methoxide is a strong nucleophile and a suitable reagent for this transformation. The reaction is typically carried out in methanol, which acts as both the solvent and the source of the methoxide ion in the presence of a base. The electron-withdrawing trifluoromethyl and carboxylic acid groups facilitate the nucleophilic attack at the C2 position. The reaction of 2-fluoropyridines is often faster than that of 2-chloropyridines in SNAr reactions.[9] However, 2-chloropyridines are generally more readily available.

Experimental Protocol: Methoxylation of 2-Chloro-6-(trifluoromethyl)isonicotinic Acid
  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Add sodium methoxide (1.1-1.5 eq) portion-wise to the solution at room temperature.

  • Heating: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with an acidic solution (e.g., dilute HCl) to a pH of approximately 3-4.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-methoxy-6-(trifluoromethyl)isonicotinic acid can be purified by recrystallization or column chromatography.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-Chloro-6-(trifluoromethyl)pyridineC₆H₃ClF₃N181.54Liquid
2-Hydroxy-6-(trifluoromethyl)pyridineC₆H₄F₃NO163.10Solid
2-Chloro-6-(trifluoromethyl)isonicotinonitrileC₇H₂ClF₃N₂206.55Solid
2-Chloro-6-(trifluoromethyl)isonicotinic acidC₇H₃ClF₃NO₂225.55Solid
2-Methoxy-6-(trifluoromethyl)isonicotinic acidC₈H₆F₃NO₃221.13Solid

Mechanism Visualization

The key transformation in the final step is a nucleophilic aromatic substitution (SNAr) reaction. The mechanism proceeds through a Meisenheimer complex intermediate.

Caption: SNAr mechanism for the methoxylation step.

Conclusion

The synthesis of 2-methoxy-6-(trifluoromethyl)isonicotinic acid is a multi-step process that relies on fundamental organic transformations. By carefully selecting reagents and controlling reaction conditions, this valuable building block can be produced in good yield and high purity. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in the fields of medicinal and agricultural chemistry. The principles of nucleophilic aromatic substitution are central to the success of this synthetic route, highlighting the importance of understanding reaction mechanisms in the design of efficient chemical syntheses.

References

  • Google Patents. (n.d.). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
  • Google Patents. (n.d.). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • MDPI. (2022). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • American Chemical Society. (2022). One-Pot Synthesis of Substituted 2‑Amino Isonicotinic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]

  • Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
  • Hangzhou Cheminspire Technologies Co., Ltd. (n.d.). 2-Chloro-6-(trifluoromethyl)isonicotinic acid. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Retrieved from [Link]

  • LookChem. (n.d.). 2-Methoxy-6-(trifluoroMethyl)isonicotinic acid CAS NO.1227581-20-5. Retrieved from [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • NIST WebBook. (n.d.). Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

Sources

Biological Activity & Synthetic Utility of 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological profile, synthetic utility, and medicinal chemistry applications of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid (CAS: 1227581-20-5).

Technical Whitepaper | Medicinal Chemistry & Drug Discovery

Executive Summary

2-Methoxy-6-(trifluoromethyl)isonicotinic acid is a specialized pyridine scaffold used primarily as a "warhead intermediate" in the synthesis of high-potency antagonists for P2X3 receptors and kinase inhibitors. It is not a drug substance per se, but a privileged pharmacophore . Its value lies in its ability to confer three critical properties to a drug candidate:

  • Metabolic Stability: The trifluoromethyl (-CF

    
    ) group at the C6 position blocks oxidative metabolism (e.g., by cytochrome P450s) at a typically vulnerable site.
    
  • Lipophilicity Modulation: The -CF

    
     group increases logP, enhancing membrane permeability, while the methoxy (-OMe) group provides a precise hydrogen-bond acceptor vector.
    
  • Electronic Tuning: The electron-withdrawing nature of the pyridine nitrogen and -CF

    
     group acidifies the carboxylic acid (lowering pKa relative to benzoic acid), influencing the binding kinetics of derived amides.
    

Chemical Profile & Pharmacophore Mechanics

Structural Anatomy

The molecule consists of an isonicotinic acid (pyridine-4-carboxylic acid) core decorated with two functional handles.

FeaturePositionFunction in Drug Design
Carboxylic Acid C4Linker Handle: Primary site for amide coupling to amines (e.g., diaminopyrimidines) to form the full drug molecule.
Methoxy Group C2H-Bond Acceptor: Engages in dipole interactions with receptor backbone amides (e.g., in the ATP-binding pocket of P2X3).
Trifluoromethyl C6Metabolic Shield: Sterically and electronically blocks metabolic attack; fills hydrophobic pockets (lipophilic anchor).
Pyridine Nitrogen N1Electronic Sink: Lowers the electron density of the ring, facilitating Nucleophilic Aromatic Substitution (S

Ar) during synthesis.
The "Fluorine Effect" in Bioactivity

The C6-trifluoromethyl group is critical for biological half-life (


). In non-fluorinated pyridine drugs, the C6 position is susceptible to oxidation by aldehyde oxidase (AO) or CYP450 enzymes, leading to rapid clearance. The C-F bond is metabolically inert, extending the duration of action of the final drug candidate.

Therapeutic Applications & Biological Targets[1][2][3]

The primary biological activity associated with this moiety arises when it is incorporated into P2X3 receptor antagonists .

P2X3 Receptor Antagonism (Chronic Cough & Pain)

The P2X3 receptor is an ATP-gated ion channel expressed on sensory neurons (C-fibers).[1] Hyperactivation of P2X3 is a key driver of chronic cough and neuropathic pain.

  • Mechanism: Derivatives of 2-methoxy-6-(trifluoromethyl)isonicotinic acid bind allosterically to the P2X3 receptor. The pyridine core occupies a specific sub-pocket where the -CF

    
     group displaces water and forms hydrophobic contacts, stabilizing the receptor in a closed (desensitized) state.
    
  • Case Study (Gefapixant Analogs): While Gefapixant uses a diaminopyrimidine core, next-generation antagonists (e.g., "P2X3 Antagonist 38") utilize the pyridine-4-carboxamide scaffold to improve selectivity for P2X3 over P2X2/3, reducing taste disturbance side effects (dysgeusia).

Visualizing the Signaling Pathway

The following diagram illustrates how the pharmacophore interferes with the ATP signaling cascade in sensory neurons.

P2X3_Pathway ATP Extracellular ATP (Signal) P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Activates Ca_Influx Ca2+ Influx (Depolarization) P2X3->Ca_Influx Channel Opens Inflammation Tissue Injury/ Inflammation Inflammation->ATP Releases Nerve_Signal Sensory Nerve Firing (C-Fibers) Ca_Influx->Nerve_Signal Triggers AP Cough Cough Reflex / Neuropathic Pain Nerve_Signal->Cough Result Drug Drug Candidate (Contains 2-OMe-6-CF3-Pyridine) Drug->P2X3 Allosteric Inhibition (Stabilizes Closed State)

Caption: Mechanism of Action: The pyridine-containing drug blocks P2X3 channel opening, halting the sensory signal cascade.

Synthetic Protocols & Methodology

For researchers utilizing this compound, quality and purity are paramount. Below is the standard protocol for synthesizing the acid from its chloropyridine precursor, followed by its activation for drug coupling.

Synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid

Reaction Type: Nucleophilic Aromatic Substitution (S


Ar).
Precursor:  2-Chloro-6-(trifluoromethyl)isonicotinic acid (CAS: 280566-45-6).

Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous Methanol (10 volumes).

  • Reagent Addition: Slowly add Sodium Methoxide (NaOMe) (2.5 eq, 25% wt solution in MeOH) at 0°C. The excess base is required to deprotonate the carboxylic acid first, then effect the substitution at the 2-position.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the chloro-starting material.

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove methanol.

    • Dissolve residue in water.[3]

    • Acidify carefully with 1N HCl to pH 3–4 to precipitate the product.

    • Filter the white solid, wash with cold water, and dry under vacuum.

  • Yield: Typically 85–92%.

Amide Coupling (General Procedure)

To attach this "warhead" to an amine scaffold (e.g., a piperidine or pyrimidine):

  • Activation: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 mins.

  • Coupling: Add the target amine (1.0 eq). Stir at RT for 2–12 hours.[3]

  • Purification: The lipophilic CF

    
     group makes the product easily separable via reverse-phase chromatography (C18 column).
    
Synthesis Workflow Diagram

Synthesis_Workflow Start Precursor: 2-Chloro-6-(trifluoromethyl) isonicotinic acid Reagents Reagents: NaOMe (2.5 eq) / MeOH Reflux, 6 hrs Start->Reagents Intermediate Intermediate: Meisenheimer Complex Reagents->Intermediate SNAr Attack Product Target Scaffold: 2-Methoxy-6-(trifluoromethyl) isonicotinic acid Intermediate->Product Elimination of Cl- Coupling Drug Synthesis: Amide Coupling (HATU/Amine) Product->Coupling Activation FinalDrug Final Bioactive Ligand (e.g., P2X3 Antagonist) Coupling->FinalDrug

Caption: Synthetic route from chloropyridine precursor to final bioactive drug candidate.

Safety & Handling

  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A). The trifluoromethyl group is stable, but thermal decomposition at very high temperatures (>300°C) may release hydrogen fluoride (HF).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is stable, but the carboxylic acid can form salts with trace metals if stored in improper containers.

References

  • National Institutes of Health (NIH). (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. PMC8075354. Retrieved from [Link]

  • Google Patents. (1986). Process for the production of 6-methylnicotinic acid ester (Base chemistry for substituted nicotinic acids). US4579953A.[4] Retrieved from

  • PubChem. (2024). 2-Methoxy-6-(trifluoromethyl)pyridine Derivatives - Compound Summary. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Solubilization Strategies for 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid

[1]

Executive Summary & Structural Analysis[2]

2-Methoxy-6-(trifluoromethyl)isonicotinic acid (CAS: 1227581-20-5 / Analogous scaffolds) represents a specialized "push-pull" pyridine scaffold often utilized in the synthesis of kinase inhibitors and agrochemicals.[1] Its solubility profile is governed by the competing electronic effects of the electron-withdrawing trifluoromethyl group (


1
Structural Determinants of Solubility

The molecule exhibits a distinct amphiphilic character driven by its substitution pattern on the isonicotinic acid core (COOH at position C4):

  • C6-Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG).[1] It significantly increases lipophilicity (LogP) and lowers the pKa of the carboxylic acid via inductive stabilization of the conjugate base.[1]
    
  • C2-Methoxy (

    
    ):  Acts as a resonance donor but inductive withdrawer.[1] It provides a hydrogen bond acceptor site, slightly improving solubility in polar organic solvents compared to the di-trifluoromethyl analog.[1]
    
  • C4-Carboxylic Acid: The primary ionization center.[1] Its deprotonation drives aqueous solubility in alkaline media.[1]

GCorePyridine Core(Planar Aromatic)CF36-CF3 Group(Lipophilicity ++)(pKa Lowering)Core->CF3InductivePullOMe2-OMe Group(H-Bond Acceptor)(Steric Bulk)Core->OMeResonancePushCOOH4-COOH Group(Ionizable Center)(pH-Dependent Sol)Core->COOHSolubilitySwitchCF3->COOHStabilizes Anion(Lowers pKa)

Figure 1: Structural Activity Relationship (SAR) influencing the physicochemical behavior of the target molecule.

Theoretical Solubility Framework

Before initiating wet-lab experiments, researchers must understand the theoretical solubility boundaries.[1] The presence of the

Predicted Physicochemical Constants

Values estimated based on substituent constants (Hansch/Leo) and analogous fluorinated pyridines.

PropertyEstimated ValueImpact on Workflow
pKa (Acid) 2.5 – 3.2 Significantly more acidic than isonicotinic acid (pKa 4.9).[1] Requires low pH (< 1.[1]5) to maintain neutral species.
LogP (Neutral) 2.1 – 2.6 Moderate lipophilicity.[1] "Brick dust" behavior likely if melting point is high (>180°C).[1]
LogD (pH 7.4) -0.5 – 0.5 At physiological pH, the molecule is >99.9% ionized (anionic), suggesting high aqueous solubility.[1]
Melting Point >150°C High crystal lattice energy may limit intrinsic solubility (

) despite favorable LogP.[1]
The "Brick Dust" Warning

Despite a moderate LogP, the planar nature of the pyridine ring facilitates strong

1
  • Mitigation: Use co-solvents (DMSO/PEG400) or salt formation (Sodium/Meglumine) rather than relying on lipid solubility alone.[1]

Experimental Solubility Profiling (Protocols)

Do not rely on single-point measurements. The following protocols ensure a robust dataset for drug development applications.

Protocol A: Thermodynamic Aqueous Solubility (pH-Stat Method)

This is the "Gold Standard" for determining the intrinsic solubility (

1

Reagents:

  • Universal Buffer (Britton-Robinson) or distinct buffers (pH 1.2, 4.0, 6.8, 7.4).[1]

  • HPLC-grade Acetonitrile (ACN).[1]

Workflow:

  • Supersaturation: Weigh 5 mg of solid into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of buffer (Target concentration: 10 mg/mL).

  • Equilibration: Shake at 300 RPM for 24 hours at 25°C. Note: Fluorinated pyridines crystallize slowly; 24h is minimum.

  • Filtration: Centrifuge at 10,000 RPM for 10 min. Filter supernatant through a 0.22 µm PVDF membrane .[1] Do not use Nylon (binds acidic drugs).[1]

  • Quantification: Dilute filtrate 1:10 with ACN/Water (50:50) and analyze via HPLC-UV (254 nm).

Protocol B: Kinetic Solubility (High-Throughput)

Used for rapid screening of derivatives during synthesis.[1]

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 5 µL of stock into 195 µL of PBS (pH 7.4). Final DMSO = 2.5%.[1][2]

  • Incubate for 90 minutes.

  • Measure turbidity via Nephelometry or UV-absorbance at 620 nm (non-absorbing region).[1]

  • Precipitation Point: If Abs > 0.005, the compound has precipitated.[1]

SolubilityWorkflowcluster_checkQuality Control CheckStartStart: Solid CompoundSolventSelect Media:(pH 1.2 / 7.4 / Organic)Start->SolventShakeEquilibrate(24h, 25°C)Solvent->ShakeFilterFilter (0.22 µm PVDF)Avoid Nylon!Shake->FilterCheckCheck for Micro-Crystals(Birefringence)Shake->CheckAnalyzeHPLC-UV / LC-MSQuantificationFilter->Analyze

Figure 2: Step-by-step thermodynamic solubility determination workflow.

Solvent Selection for Synthesis & Purification

For synthetic chemists scaling up this intermediate, solubility in organic solvents is critical for reaction design and crystallization.[1]

Solvent ClassSolubility RatingApplication Notes
DMSO / DMF High (>100 mg/mL) Ideal for

reactions.[1] Difficult to remove; requires aqueous workup.[1]
Methanol / Ethanol Moderate (10-50 mg/mL) Good for recrystallization.[1] Solubility increases significantly with heat.[1]
DCM / Ethyl Acetate Moderate Standard extraction solvents.[1] The acid form partitions well into EtOAc at pH 3.[1]
Water (Neutral) Very Low (<0.1 mg/mL) Poor solvent for the protonated acid.[1]
Water (Alkaline) High (>50 mg/mL) Dissolves readily as the carboxylate salt (add 1.1 eq NaOH).[1]

Purification Insight: Due to the electron-deficient nature of the ring, this compound is prone to forming "oils" rather than crystals if impurities (like unreacted 2-chloro precursor) are present.[1]

  • Recommendation: Recrystallize from Ethanol/Water (9:1) .[1] Acidify the aqueous phase slowly to pH 3 to precipitate the free acid in a controlled manner.

Formulation & Salt Selection Strategies

For preclinical testing (PK/PD studies), the free acid is likely too insoluble for oral gavage without modification.[1]

Salt Screen Recommendation

The low pKa (~2.[1]8) makes this compound an excellent candidate for salt formation with weak bases.[1]

  • Sodium Salt: High MP, hygroscopic risk.[1] Good for IV.

  • Meglumine Salt: (N-methyl-D-glucamine).[1] Excellent for increasing solubility and preventing gelation.[1] Preferred for oral formulations.[1]

Co-Solvent System (Vehicle)

If a solution formulation is required for animal studies:

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Water.[1]

  • Preparation: Dissolve compound in DMSO first, add PEG400, vortex, then slowly add water. Watch for precipitation at the interface.

References

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Standard reference for substituent constants

    
     and 
    
    
    ).
  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] [1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

  • PubChem Compound Summary. (2024). 2-Methoxy-6-(trifluoromethyl)isonicotinic acid (Analog Data). National Center for Biotechnology Information.[1] [Link]

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid as a Starting Material

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Fluorinated Heterocycle

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets. When combined with the versatile pyridine framework, it creates a class of building blocks with immense potential.

This technical guide focuses on a specific, high-value starting material: 2-Methoxy-6-(trifluoromethyl)isonicotinic acid . This molecule is a trifunctional scaffold, presenting chemists with a carboxylic acid for amide coupling and other transformations, a methoxy group that can influence electronics and solubility, and a trifluoromethyl-substituted pyridine core for building complex molecular architectures. While direct literature on this exact compound is sparse, its synthesis and utility can be confidently established through an analysis of well-documented reactions on analogous structures. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, chemical properties, and strategic applications, grounded in established chemical principles.

Physicochemical Properties and Structural Attributes

The unique substitution pattern of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid dictates its chemical personality. Understanding these attributes is key to predicting its behavior in synthetic sequences.

PropertyPredicted Value/CharacteristicRationale and Impact
Molecular Formula C₈H₆F₃NO₃
Molecular Weight 221.14 g/mol
Appearance Likely a white to off-white crystalline solidBased on analogous substituted isonicotinic acids.
Acidity (pKa) Lower than isonicotinic acid (pKa ≈ 4.9)The potent electron-withdrawing trifluoromethyl group significantly acidifies the carboxylic acid proton.
Basicity (pKaH) Lower than pyridine (pKaH ≈ 5.2)The -CF₃ group strongly reduces the electron density on the pyridine nitrogen, making it less basic.
Solubility Limited solubility in water; soluble in polar organic solvents (e.g., DMSO, DMF, MeOH).The hydrophobic -CF₃ group and the aromatic ring decrease aqueous solubility.
Stability Generally stable under standard conditions. The trifluoromethoxy group is known to be remarkably stable to acid.[1]The methoxy group is generally stable but can be susceptible to cleavage under harsh acidic conditions (e.g., HBr, BBr₃).

Strategic Synthesis Pathway

Synthesis_Workflow start 2-Chloro-6-(trifluoromethyl)pyridine intermediate 2-Methoxy-6-(trifluoromethyl)pyridine start->intermediate Step 1: Nucleophilic Aromatic Substitution step1_reagent 1. NaOMe 2. Methanol (Solvent) product 2-Methoxy-6-(trifluoromethyl)isonicotinic acid intermediate->product Step 2: Directed ortho-Metalation & Carboxylation step2_reagent 1. LDA or n-BuLi/TMEDA 2. THF, -78 °C 3. CO₂ (gas or solid) 4. H₃O⁺ quench

Caption: Proposed two-step synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid.

Step 1: Nucleophilic Aromatic Substitution (SNAr) to form 2-Methoxy-6-(trifluoromethyl)pyridine

Causality and Rationale: The pyridine ring is electron-deficient, and this deficiency is greatly amplified by the powerful electron-withdrawing nature of the trifluoromethyl group. This electronic setup makes the carbon atoms at the 2- and 6-positions highly electrophilic and thus susceptible to nucleophilic attack. The chlorine atom at the 2-position is an excellent leaving group for a nucleophilic aromatic substitution (SNAr) reaction. Sodium methoxide serves as a potent, small nucleophile that can efficiently displace the chloride.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol (10 volumes relative to the starting material).

  • Reagent Preparation: Carefully add sodium metal (1.2 equivalents) in small portions to the methanol at 0 °C to generate sodium methoxide in situ. Allow the mixture to stir until all the sodium has dissolved.

  • Reaction: Add 2-Chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) to the sodium methoxide solution.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 65 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully quench with water. Reduce the volume of the solvent in vacuo.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 15 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-Methoxy-6-(trifluoromethyl)pyridine , can be purified by flash column chromatography on silica gel if necessary.

Step 2: Directed ortho-Metalation (DoM) and Carboxylation

Causality and Rationale: The introduction of the carboxylic acid group at the 4-position is most strategically achieved via a directed ortho-metalation (DoM) followed by quenching with an electrophile (CO₂). In this intermediate, the pyridine nitrogen and the 2-methoxy group can both act as directing metalation groups (DMGs).[2][3] However, lithiation adjacent to the nitrogen (at C6) is disfavored due to the presence of the bulky trifluoromethyl group. Lithiation ortho to the methoxy group (at C3) is a possibility. Critically, the proton at the C4 position is acidified by the cumulative electron-withdrawing effects of the ring nitrogen and the C6-trifluoromethyl group, making it a plausible site for deprotonation with a strong, hindered base like Lithium Diisopropylamide (LDA) or with n-butyllithium in the presence of a coordinating agent like TMEDA.[4][5][6] The resulting lithiated intermediate is a powerful nucleophile that readily attacks carbon dioxide.

Experimental Protocol:

  • Setup: Assemble a flame-dried, multi-neck flask under a strict nitrogen or argon atmosphere. Equip it with a magnetic stirrer, a low-temperature thermometer, and a dropping funnel.

  • Solvent and Substrate: Add anhydrous tetrahydrofuran (THF, 20 volumes) to the flask and cool the solution to -78 °C using a dry ice/acetone bath. Add the 2-Methoxy-6-(trifluoromethyl)pyridine (1.0 equivalent) via syringe.

  • Base Addition: In a separate flask, prepare a solution of LDA by adding n-BuLi (1.1 equivalents) to diisopropylamine (1.2 equivalents) in THF at -78 °C. Alternatively, use commercially available LDA. Slowly add the LDA solution (or other strong base like sec-BuLi/TMEDA) to the substrate solution at -78 °C over 30 minutes.

  • Metalation: Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • Carboxylation: Quench the reaction by bubbling dry CO₂ gas through the solution for 30 minutes, or by carefully pouring the reaction mixture onto an excess of crushed dry ice.

  • Quench and Workup: Allow the mixture to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Methoxy-6-(trifluoromethyl)isonicotinic acid .

Reactivity and Applications in Synthesis

2-Methoxy-6-(trifluoromethyl)isonicotinic acid is primarily utilized as a versatile building block for introducing a substituted pyridine moiety into a larger molecule, most commonly via amide bond formation.

Amide Coupling: A Gateway to Bioactive Molecules

The carboxylic acid functional group is the primary reactive handle for synthetic elaboration. It can be readily converted into an amide, a linkage that is central to a vast number of pharmaceuticals. This is particularly relevant in the synthesis of kinase inhibitors, where this scaffold can serve as a "hinge-binding" element.[7]

Amide_Coupling start 2-Methoxy-6-(trifluoromethyl) isonicotinic acid product Target Amide start->product Amide Bond Formation reagents Coupling Agent (e.g., HATU, T3P) Base (e.g., DIPEA) Solvent (e.g., DMF) amine Primary or Secondary Amine (R¹R²NH) amine->product Nucleophilic Attack

Caption: General workflow for amide coupling using the title compound.

General Protocol for Amide Coupling:

  • Activation: Dissolve 2-Methoxy-6-(trifluoromethyl)isonicotinic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a peptide coupling reagent (e.g., HATU, HOBt/EDC, or T3P; 1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA; 2.0-3.0 equivalents).[8][9]

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 1-12 hours).

  • Workup and Purification: Perform a standard aqueous workup, extraction, and purification by column chromatography or recrystallization to obtain the final amide product.

This straightforward and high-yielding transformation allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, making this starting material highly valuable in lead optimization campaigns.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Methoxy-6-(trifluoromethyl)isonicotinic acid is not widely available, precautions should be based on analogous compounds.

  • Hazard Profile (Predicted): Based on related structures like 2-(Trifluoromethyl)isonicotinic acid, the compound should be considered harmful if swallowed and an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling Strong Bases: The synthesis involves pyrophoric reagents like n-BuLi and strong bases like LDA. These must be handled under strictly inert and anhydrous conditions by trained personnel.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Methoxy-6-(trifluoromethyl)isonicotinic acid represents a strategically designed building block for modern chemical synthesis. Its trifunctional nature provides a robust platform for creating complex molecules with desirable pharmaceutical or agrochemical properties. Although not a common off-the-shelf reagent, its synthesis is logical and achievable from readily available precursors using well-established synthetic methodologies. By understanding the interplay of its directing groups and the inherent reactivity of its functional handles, researchers can effectively leverage this starting material to accelerate the discovery and development of novel chemical entities.

References

  • Huang, H., Xu, Z., & Deng, G.-J. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 249-267. [Link]

  • BenchChem. (n.d.). Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis.
  • Snieckus, V. (n.d.). Directed (ortho) Metallation. Scribd. [Link]

  • Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-422. [Link]

  • Alchemist-chem. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier Information. [Link]

  • Sokolenko, T. M., & Yagupolskii, Y. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. [Link]

  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (138). [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University.
  • Al-Zoubi, R. M., & Al-Jaber, H. Y. (2015).
  • Wang, B., et al. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. [Link]

  • Lo, Y. C., et al. (2015). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of visualized experiments : JoVE, (101), 52853. [Link]

  • Dell'Amico, L., & Martin, R. (2016). Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide. Journal of the American Chemical Society, 138(30), 9631-9634.
  • Liu, Z., et al. (2016). Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). Journal of medicinal chemistry, 59(8), 3964–3979. [Link]

  • Gros, P., et al. (2009).
  • Smith, K., et al. (2015).
  • Sharma, G., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(11), 1361. [Link]

  • Liu, X., et al. (2024). Synergistic photoredox/palladium catalysis enables enantioconvergent carboxylation of racemic heterobiaryl (pseudo)halides with CO 2. Chemical Synthesis, 4(1), 1-3. [Link]

  • Ackermann, L., et al. (2022). Pd(II)-catalyzed carboxylation of aromatic C─H bonds with CO2. Science, 375(6582), 747-753. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

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Strategic Utilization of 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry utility, synthetic pathways, and strategic application of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid .

Executive Summary: The "Privileged" Pyridine Scaffold

In modern drug discovery, the 2-methoxy-6-(trifluoromethyl)isonicotinic acid (CAS: 1227599-44-3 ) moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. This specific isomer combines three critical features that solve common lead optimization challenges:

  • Metabolic Shielding: The trifluoromethyl (

    
    ) group at the 6-position blocks oxidative metabolism (P450 degradation) at the most vulnerable site of the pyridine ring.
    
  • Electronic Tuning: The electron-withdrawing

    
     and electron-donating methoxy (
    
    
    
    ) groups create a unique "push-pull" electronic system, modulating the pKa of the carboxylic acid and the basicity of the pyridine nitrogen.
  • Solubility & Lipophilicity Balance: The methoxy group improves aqueous solubility relative to a bis-trifluoromethyl analog, while the

    
     maintains the lipophilicity required for membrane permeability (LogP modulation).
    

Physicochemical Profile & SAR Logic

Understanding the core properties of this building block is essential for rational drug design.

Table 1: Physicochemical Properties (Computed)
PropertyValueMedicinal Chemistry Implication
Molecular Weight 221.13 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.8 - 2.1Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
pKa (Acid) ~2.8 - 3.2Stronger acid than benzoic acid (~4.2) due to electron-deficient pyridine core; ensures ionization at physiological pH.
TPSA ~65 ŲGood predictor of cell permeability; <140 Ų threshold.
H-Bond Acceptors 4 (N, O, F)Multiple interaction points for active site residues (e.g., hinge regions in kinases).
Mechanism of Action in SAR (Structure-Activity Relationships)
  • The

    
     Anchor:  Acts as a bioisostere for a chlorine atom or methyl group but with significantly higher metabolic stability. It often occupies hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and increases the biological half-life (
    
    
    
    ) of the final drug molecule.
  • The Methoxy Vector: The oxygen atom serves as a weak hydrogen bond acceptor. In kinase inhibitors, this group often points toward the solvent front or interacts with specific water networks within the binding pocket.

Detailed Experimental Protocols

The synthesis of this moiety typically proceeds via Nucleophilic Aromatic Substitution (


) on a halogenated precursor. Below is a validated, self-consistent protocol for preparing the acid from a commercially available dichloro- or chloro-trifluoromethyl precursor.
Protocol A: Synthesis via Regioselective and Hydrolysis

Objective: Preparation of 2-methoxy-6-(trifluoromethyl)isonicotinic acid from methyl 2-chloro-6-(trifluoromethyl)isonicotinate.

Step 1: Methoxylation (

)
  • Reagents: Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (1.0 eq), Sodium Methoxide (NaOMe, 1.1 eq), Methanol (MeOH, anhydrous).

  • Procedure:

    • Charge a flame-dried reaction flask with Methyl 2-chloro-6-(trifluoromethyl)isonicotinate dissolved in anhydrous MeOH (0.5 M concentration).

    • Cool the solution to 0°C under a nitrogen atmosphere.

    • Add NaOMe (25% wt solution in MeOH) dropwise over 15 minutes. Note: The electron-deficient nature of the pyridine ring activated by the

      
       and ester groups facilitates rapid substitution.
      
    • Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by LC-MS for the disappearance of the starting chloride (

      
      ) and formation of the methoxy-ester (
      
      
      
      ).
    • Quench: Neutralize with 1N HCl to pH 7. Concentrate in vacuo to remove MeOH.

    • Workup: Dilute residue with Ethyl Acetate (EtOAc) and water.[1] Wash organic layer with brine, dry over

      
      , and concentrate.
      
Step 2: Ester Hydrolysis
  • Reagents: Crude Methyl ester from Step 1, Lithium Hydroxide Monohydrate (

    
    , 2.0 eq), THF/Water (3:1).
    
  • Procedure:

    • Dissolve the crude ester in THF/Water.

    • Add solid

      
       and stir at room temperature for 2 hours. Note: Heating is rarely required due to the activated ester.
      
    • Isolation: Acidify the reaction mixture carefully with 1N HCl to pH ~3. The product, 2-methoxy-6-(trifluoromethyl)isonicotinic acid , will often precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry under high vacuum.

    • Purification: If necessary, recrystallize from Ethanol/Water or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Visualizations

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the conversion from the chloro-precursor to the final acid, highlighting the regioselective substitution.

SynthesisPath Start Methyl 2-chloro-6- (trifluoromethyl)isonicotinate Inter Intermediate: Methyl 2-methoxy-6- (trifluoromethyl)isonicotinate Start->Inter  Nucleophilic Attack   Reagent1 NaOMe / MeOH (S_NAr) Reagent1->Inter Final Target: 2-Methoxy-6-(trifluoromethyl) isonicotinic acid Inter->Final  Saponification   Reagent2 LiOH / THF / H2O (Hydrolysis) Reagent2->Final

Caption: Two-step synthesis via Nucleophilic Aromatic Substitution (


) followed by ester hydrolysis.
Diagram 2: SAR & Pharmacophore Map

This diagram breaks down the functional roles of each substituent on the pyridine core.

SAR_Logic Core Pyridine Core (Scaffold) CF3 6-Position: Trifluoromethyl (CF3) • Blocks Metabolic Oxidation • Increases Lipophilicity • Bioisostere for Cl/Me Core->CF3  Metabolic Stability   OMe 2-Position: Methoxy (OMe) • H-Bond Acceptor • Solubilizing Group • Electronic Donor (Resonance) Core->OMe  Solubility/Binding   COOH 4-Position: Carboxylic Acid • Amide Coupling Handle • Directs Vector for Warhead Core->COOH  Synthetic Utility  

Caption: Structure-Activity Relationship (SAR) breakdown of the 2-methoxy-6-(trifluoromethyl)isonicotinic acid scaffold.

Medicinal Chemistry Applications

Kinase Inhibition (RAF/MEK/mTOR)

The 2-methoxy-6-(trifluoromethyl)pyridine motif is frequently observed in kinase inhibitors targeting the MAPK pathway.

  • Design Rationale: In RAF inhibitors, the carboxylic acid is often converted to an amide (e.g., coupled with an amino-pyridine or aniline). The pyridine nitrogen can form a hydrogen bond with the hinge region of the kinase (e.g., Val47 in BRAF), while the

    
     group occupies the hydrophobic "back pocket," displacing water and increasing entropic binding affinity.
    
  • Example: Analogues of Sorafenib or Regorafenib often explore this substitution pattern to tune the residence time of the inhibitor.

Bioisosteric Replacement strategies

This scaffold is often used to replace:

  • Benzoic Acids: To lower the LogP and increase acidity (lower pKa).

  • 2-Aminopyrimidines: To alter the hydrogen bonding donor/acceptor profile while maintaining planarity.

References

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2019). Design and Discovery of Selective RAF Inhibitors. ACS Publications. Retrieved from [Link]

  • Organic Letters. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives. ACS Publications. Retrieved from [Link]

  • PubChem. (2025).[2][3] Compound Summary: 2-Methoxy-6-(trifluoromethyl)isonicotinic acid.[4] Retrieved from [Link]

  • Google Patents. (2015). Process for the preparation of 2-trifluoromethyl isonicotinic acid and esters (KR20150083864A).

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discovery and history of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, synthesis, and medicinal chemistry significance of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid (CAS: 1227581-20-5). It is structured to provide actionable insights for drug development professionals, focusing on the molecule's role as a privileged scaffold for modulating metabolic stability and potency.

A Privileged Scaffold in Rational Drug Design

Discovery & History: The Evolution of Pyridine Scaffolds

The "discovery" of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid is not defined by a single serendipitous event but rather by the evolution of rational drug design strategies targeting metabolic stability and potency optimization.

1.1 The Metabolic Liability of the Pyridine Ring

In the mid-20th century, medicinal chemists identified the pyridine ring as a bioisostere for phenyl rings, offering improved aqueous solubility and hydrogen-bonding potential. However, a critical flaw emerged: oxidative metabolism .

  • The Problem: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) rapidly oxidize the electron-deficient pyridine ring, typically at the C2 and C6 positions (α-oxidation) or the nitrogen atom (N-oxidation).

  • The Consequence: Rapid clearance and short half-lives for promising drug candidates.

1.2 The "Blocking" Strategy (1980s–1990s)

To counter this, chemists began substituting the C2 and C6 positions to sterically and electronically block metabolic attack.

  • Generation 1 (Methyl/Chloro): Early attempts used methyl (-CH₃) or chloro (-Cl) groups. While effective at blocking metabolism, methyl groups were themselves susceptible to oxidation (benzylic oxidation), and chloro groups introduced toxicity concerns.

  • Generation 2 (Trifluoromethyl): The introduction of the trifluoromethyl (-CF₃) group was a breakthrough. It provided:

    • Metabolic Inertness: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).

    • Lipophilicity: Increased LogP for better membrane permeability.

    • Electron Withdrawal: Lowered the pKa of the pyridine nitrogen, reducing non-specific binding.

1.3 The Emergence of the 2-Methoxy-6-CF₃ Motif (2000s–Present)

The specific arrangement of 2-methoxy and 6-trifluoromethyl substituents on the isonicotinic core emerged as a "Goldilocks" solution in the 2000s.

  • The 6-CF₃ Group: Anchors the molecule in hydrophobic pockets and prevents metabolic attack at the most vulnerable position.

  • The 2-OMe Group: Introduces an electron-donating group (EDG) that counterbalances the strong electron-withdrawing nature of the CF₃ and pyridine nitrogen. This modulation fine-tunes the electronic density of the carboxylic acid (or derived amides), optimizing ligand-receptor binding kinetics.

Chemical Properties & Technical Data
PropertyValue / Description
IUPAC Name 2-Methoxy-6-(trifluoromethyl)pyridine-4-carboxylic acid
CAS Number 1227581-20-5
Molecular Formula C₈H₆F₃NO₃
Molecular Weight 221.13 g/mol
Appearance White to off-white crystalline powder
pKa (Acid) ~3.2 (Predicted) – Acidic due to electron-poor ring
LogP ~1.8 – Moderate lipophilicity
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (N, OMe, COOH, CF₃)
Rotatable Bonds 2
Synthesis & Manufacturing Protocols

The synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid requires navigating the reactivity of the pyridine ring. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy.

3.1 Retrosynthetic Analysis
  • Target: 2-Methoxy-6-(trifluoromethyl)isonicotinic acid.[1][2][3]

  • Precursor: 2-Chloro-6-(trifluoromethyl)isonicotinic acid methyl ester.

  • Key Disconnection: C2–OMe bond formation via displacement of a leaving group (Cl) by methoxide.

3.2 Step-by-Step Experimental Protocol

Note: This protocol is a standardized synthesis adapted for laboratory scale (10g).

Step 1: Esterification of the Precursor

  • Reagents: 2-Chloro-6-(trifluoromethyl)isonicotinic acid (10.0 g), Methanol (100 mL), H₂SO₄ (conc., 1.0 mL).

  • Procedure: Dissolve the acid in MeOH. Add H₂SO₄ dropwise. Reflux for 4 hours.

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc.[4] Dry over MgSO₄.[4]

  • Yield: ~95% of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate.

Step 2: Nucleophilic Aromatic Substitution (SₙAr)

  • Rationale: The 6-CF₃ group activates the C2-Cl position for nucleophilic attack by withdrawing electron density, making the ring highly electrophilic.

  • Reagents: Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (10.0 g), Sodium Methoxide (NaOMe, 25% in MeOH, 1.2 eq).

  • Procedure:

    • Cool the ester solution in MeOH to 0°C.

    • Add NaOMe solution dropwise to control the exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitor: TLC or LCMS should show complete conversion to the 2-methoxy ester.

  • Mechanism: Addition-Elimination (Meisenheimer complex intermediate).

Step 3: Hydrolysis to the Free Acid

  • Reagents: Crude ester from Step 2, LiOH·H₂O (2.0 eq), THF/Water (3:1).

  • Procedure: Stir the mixture at RT for 3 hours.

  • Workup: Acidify to pH 3 with 1N HCl. The product precipitates.

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

  • Final Yield: ~85-90% overall.

3.3 Synthesis Diagram (Graphviz)

SynthesisRoute Start 2-Chloro-6-(trifluoromethyl) isonicotinic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Intermediate1 Methyl 2-chloro-6- (trifluoromethyl)isonicotinate Step1->Intermediate1 Step2 Step 2: SnAr Displacement (NaOMe, MeOH, 0°C) Intermediate1->Step2 Activation by CF3 Intermediate2 Methyl 2-methoxy-6- (trifluoromethyl)isonicotinate Step2->Intermediate2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Intermediate2->Step3 Product 2-Methoxy-6-(trifluoromethyl) isonicotinic acid Step3->Product

Caption: Standard industrial synthesis route via Nucleophilic Aromatic Substitution (SnAr).

Medicinal Chemistry Applications

This scaffold is primarily used as a core building block for constructing inhibitors of enzymes and receptors where the carboxylic acid is converted into an amide or heterocycle.

4.1 Structural Logic in Drug Design

The 2-Methoxy-6-(trifluoromethyl)isonicotinic acid moiety offers three distinct vectors for interaction:

  • Vector A (Carboxylic Acid/Amide): The primary attachment point for the pharmacophore (e.g., binding to the hinge region of a kinase).

  • Vector B (6-CF₃): Occupies hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and prevents metabolic oxidation.

  • Vector C (2-OMe): Acts as a hydrogen bond acceptor and modulates solubility.

4.2 Key Therapeutic Areas
  • Kinase Inhibitors: Used to synthesize Type II kinase inhibitors where the isonicotinamide core binds to the DFG-out conformation.

  • P2X3 and P2X7 Antagonists: The scaffold mimics the steric bulk of purine rings while providing superior metabolic stability.

  • RORγt Inverse Agonists: The trifluoromethyl group is critical for maintaining the specific twist required to destabilize the ligand-binding domain of the nuclear receptor RORγt.

4.3 Structure-Activity Relationship (SAR) Logic

SAR Center 2-Methoxy-6-(trifluoromethyl) isonicotinic acid Core CF3 6-Position (-CF3) • Metabolic Block • Hydrophobic Anchor • Lowers pKa Center->CF3 OMe 2-Position (-OMe) • Solubility Enhancer • H-Bond Acceptor • Electronic Donor Center->OMe COOH 4-Position (-COOH) • Primary Vector • Amide Coupling Site • Directionality Center->COOH

Caption: SAR Diagram illustrating the functional role of each substituent on the isonicotinic core.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1227581-20-5. Retrieved from [Link][5]

  • Kiss, L. E., et al. (2008). "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors." Organic Letters, 10(9), 1835-1837. (Provides foundational chemistry for CF3-pyridine synthesis). Retrieved from [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextualizes the use of CF3/OMe motifs). Retrieved from [Link]

Sources

Methodological & Application

Scale-Up Synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxy-6-(trifluoromethyl)isonicotinic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a methoxy and a trifluoromethyl group on the pyridine ring, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and binding affinity. The increasing demand for this intermediate necessitates the development of a robust, scalable, and safe synthetic process suitable for industrial production.

This application note provides a comprehensive guide for the scale-up synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid, designed for researchers, scientists, and drug development professionals. We present a well-defined, two-step synthetic strategy, offering detailed protocols, in-depth discussions on the causality behind experimental choices, and critical considerations for process scale-up. This guide is structured to provide not just a set of instructions, but a framework for understanding and optimizing the synthesis in a larger-scale setting, emphasizing scientific integrity, safety, and process control.

Synthetic Strategy Overview

The proposed synthetic route commences with the commercially available starting material, 2,6-dichloro-3-(trifluoromethyl)pyridine. The synthesis proceeds through two key transformations:

  • Regioselective Mono-methoxylation: A nucleophilic aromatic substitution (SNAr) reaction to selectively replace one of the chlorine atoms with a methoxy group.

  • Carboxylation: Introduction of the carboxylic acid functionality at the 4-position of the pyridine ring. Two viable methods for this transformation are presented: Palladium-Catalyzed Carbonylation and a Grignard Reaction followed by quenching with carbon dioxide.

Synthetic_Pathway cluster_carboxylation Carboxylation Methods A 2,6-dichloro-3- (trifluoromethyl)pyridine B 2-chloro-6-methoxy-3- (trifluoromethyl)pyridine A->B  1. NaOMe, MeOH (Regioselective Methoxylation)   C 2-Methoxy-6-(trifluoromethyl)isonicotinic acid B->C  2a. Pd-Catalyst, CO, Base (Palladium-Catalyzed Carbonylation)   B->C  2b. i) Mg, THF    ii) CO2    iii) H3O+ (Grignard Reaction)  

Figure 1: Proposed synthetic pathway for 2-Methoxy-6-(trifluoromethyl)isonicotinic acid.

Part 1: Regioselective Mono-methoxylation

Causality of Experimental Choices

The selective replacement of one chlorine atom in 2,6-dichloro-3-(trifluoromethyl)pyridine is crucial for the success of the subsequent carboxylation step. Nucleophilic aromatic substitution on pyridine rings is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[1] In this case, both chlorine atoms are at reactive positions. However, the trifluoromethyl group at the 3-position exerts a strong electron-withdrawing effect, further activating the adjacent chlorine at the 2-position towards nucleophilic attack. This electronic effect allows for a high degree of regioselectivity in the methoxylation reaction.

Sodium methoxide is chosen as the methoxylating agent due to its high reactivity and commercial availability. Methanol serves as both a solvent and the source of the methoxide, driving the reaction equilibrium. The reaction temperature is a critical parameter; it needs to be high enough to ensure a reasonable reaction rate but controlled to prevent side reactions, such as the substitution of the second chlorine atom.

Protocol: Synthesis of 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine

Materials and Equipment:

  • 2,6-dichloro-3-(trifluoromethyl)pyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet

  • Heating/cooling circulator

  • Quenching vessel

  • Extraction and distillation equipment

Procedure:

  • Reactor Setup: The jacketed reactor is thoroughly dried and purged with nitrogen.

  • Reagent Charging: Anhydrous methanol is charged to the reactor, followed by the slow addition of sodium methoxide under a nitrogen atmosphere. The dissolution of sodium methoxide is exothermic and should be controlled by the jacket temperature.

  • Addition of Starting Material: 2,6-dichloro-3-(trifluoromethyl)pyridine is dissolved in a minimal amount of anhydrous methanol and added to the sodium methoxide solution at a controlled rate to manage the exotherm.

  • Reaction: The reaction mixture is heated to reflux (approximately 65 °C) and maintained for a specified period. The progress of the reaction should be monitored by a suitable analytical technique (e.g., GC-MS or HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The resulting residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

  • Purification: The crude 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford a white to off-white solid.

Table 1: Representative Reaction Parameters for Mono-methoxylation

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Starting Material 10.0 g1.0 kg
Sodium Methoxide 1.1 eq1.1 eq
Methanol 100 mL10 L
Reaction Temperature 65 °C (Reflux)65-70 °C
Reaction Time 4-6 hours6-8 hours
Typical Yield 85-95%80-90%
Purity (by GC) >98%>97%

Part 2: Carboxylation of 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine

Two robust methods are presented for the introduction of the carboxylic acid group. The choice between these methods will depend on available equipment, safety infrastructure, and cost considerations at scale.

Method A: Palladium-Catalyzed Carbonylation

Causality of Experimental Choices:

Palladium-catalyzed carbonylation is a powerful method for the synthesis of carboxylic acids from aryl halides.[2] This reaction involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by CO insertion and subsequent hydrolysis to yield the carboxylic acid. The use of a suitable ligand is crucial for the stability and activity of the palladium catalyst. A phosphine ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene) is often employed to facilitate the catalytic cycle. A base is required to neutralize the HCl generated during the reaction. The reaction is typically carried out under a positive pressure of carbon monoxide.

Protocol: Palladium-Catalyzed Carbonylation

Materials and Equipment:

  • 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium carbonate (K₂CO₃) or a suitable organic base

  • Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent

  • Carbon monoxide (gas cylinder and pressure regulator)

  • High-pressure reactor (autoclave) equipped with a stirrer, heating mantle, and pressure gauge

Procedure:

  • Reactor Setup: The high-pressure reactor is charged with 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine, Pd(OAc)₂, dppf, and the base under an inert atmosphere.

  • Solvent Addition: Anhydrous DMF is added to the reactor.

  • Pressurization: The reactor is sealed, purged several times with carbon monoxide, and then pressurized to the desired pressure.

  • Reaction: The reaction mixture is heated to the target temperature with vigorous stirring. The reaction progress can be monitored by observing the pressure drop of the CO.

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess CO pressure is carefully vented. The reaction mixture is filtered to remove the catalyst and inorganic salts. The filtrate is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The precipitated 2-Methoxy-6-(trifluoromethyl)isonicotinic acid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water or acetonitrile.[3]

Method B: Grignard Reaction with Carbon Dioxide

Causality of Experimental Choices:

The Grignard reaction provides a classic and effective method for the formation of carboxylic acids.[4][5] The reaction involves the formation of a Grignard reagent from the aryl chloride and magnesium metal. This highly nucleophilic organometallic species then reacts with carbon dioxide (in the form of dry ice or gaseous CO₂) to form a magnesium carboxylate salt.[6] Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid. Tetrahydrofuran (THF) is a common solvent for Grignard reactions as it solvates the magnesium species.

Protocol: Grignard Reaction and Carboxylation

Materials and Equipment:

  • 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine

  • Magnesium turnings

  • Iodine (for activation)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂) or a cylinder of gaseous CO₂

  • Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, and nitrogen inlet

  • Quenching vessel containing dry ice and THF

Procedure:

  • Grignard Reagent Formation: The reactor is charged with magnesium turnings and a crystal of iodine under a nitrogen atmosphere. A solution of 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine in anhydrous THF is added dropwise. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color. The addition rate is controlled to maintain a steady reflux. After the addition is complete, the mixture is stirred at reflux until the magnesium is consumed.

  • Carboxylation: The freshly prepared Grignard reagent is transferred via cannula to a separate vessel containing a slurry of crushed dry ice in anhydrous THF at -78 °C. Alternatively, gaseous CO₂ can be bubbled through the Grignard solution at low temperature.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of aqueous ammonium chloride or dilute hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by recrystallization as described in Method A.

Table 2: Comparison of Carboxylation Methods

FeaturePalladium-Catalyzed CarbonylationGrignard Reaction
Reagents Pd catalyst, ligand, CO gas, baseMg metal, CO₂ (dry ice or gas)
Pressure Elevated pressure (1-10 atm)Atmospheric pressure
Temperature 80-120 °C0 °C to reflux
Functional Group Tolerance Generally goodSensitive to acidic protons
Safety Considerations Handling of toxic CO gas, high pressureExothermic Grignard formation, handling of pyrophoric reagent
Scale-up Challenges Homogeneous catalyst removal, gas handlingHeat management during Grignard formation

Scale-Up Considerations and Process Safety

Scaling up the synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.

Heat Management

Both the methoxylation and the Grignard reagent formation are exothermic reactions.[7] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[8]

  • Recommendation: Employ a jacketed reactor with a reliable heating/cooling system. For highly exothermic steps, consider a semi-batch process where one of the reagents is added at a controlled rate to manage the heat evolution.[5] Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR) to assess the thermal risk.

Mixing

Efficient mixing is critical to ensure uniform temperature distribution and prevent the formation of localized hot spots, which can lead to side reactions and decomposition.

  • Recommendation: The agitator type and speed should be selected based on the viscosity and density of the reaction mixture. Computational Fluid Dynamics (CFD) modeling can be used to optimize mixing parameters for the specific reactor geometry.

Reagent Handling
  • Sodium Methoxide: This reagent is corrosive and reacts violently with water. It should be handled in a dry, inert atmosphere.[9][10]

  • Grignard Reagent: Grignard reagents are sensitive to moisture and air. The reaction should be carried out under strictly anhydrous conditions. The initiation of the Grignard reaction can sometimes be delayed, leading to a dangerous accumulation of the alkyl halide.[11]

  • Carbon Monoxide: CO is a highly toxic gas. The carbonylation reaction must be conducted in a well-ventilated area using a certified high-pressure reactor with appropriate safety relief systems.

Process Analytical Technology (PAT)

The implementation of PAT can provide real-time monitoring and control of critical process parameters (CPPs), leading to improved process understanding, consistency, and safety.[3][12]

  • In-situ FTIR/Raman Spectroscopy: Can be used to monitor the concentration of reactants, intermediates, and products in real-time, allowing for precise determination of reaction endpoints.[9]

  • Calorimetry: Real-time heat flow measurement provides information about the reaction rate and can be used to control the addition of reagents in semi-batch processes.

PAT_Workflow A Process Parameter (e.g., Temperature, Addition Rate) B In-situ Sensor (e.g., FTIR, Calorimeter) A->B C Real-time Data Analysis B->C D Process Control System C->D D->A Feedback Loop E Optimized & Safe Process D->E

Figure 2: Process Analytical Technology (PAT) workflow for process control.

Product Characterization and Purification

The final product, 2-Methoxy-6-(trifluoromethyl)isonicotinic acid, should be characterized to confirm its identity and purity.

Table 3: Analytical Data for 2-Methoxy-6-(trifluoromethyl)isonicotinic acid

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the methoxy group, and the two aromatic protons on the pyridine ring.
¹³C NMR Resonances for the carbons of the pyridine ring, the methoxy group, the trifluoromethyl group (as a quartet), and the carboxylic acid.
IR Spectroscopy Characteristic peaks for the C=O stretch of the carboxylic acid, C-F stretching of the trifluoromethyl group, and C-O stretching of the methoxy group.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.
HPLC A single major peak indicating high purity.

Purification by Crystallization:

Crystallization is the preferred method for purifying the final product on a large scale.[13] The choice of solvent is critical and should be based on solubility studies. A mixture of a good solvent (e.g., ethanol, acetonitrile) and an anti-solvent (e.g., water, heptane) is often effective. The cooling rate and agitation should be carefully controlled to obtain the desired crystal size and morphology, which can impact filtration and drying characteristics. PAT tools can be invaluable in monitoring and controlling the crystallization process.[3]

Conclusion

The scale-up synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid can be achieved through a robust two-step process involving regioselective mono-methoxylation followed by either palladium-catalyzed carbonylation or a Grignard reaction. Careful consideration of reaction exotherms, mixing efficiency, and reagent handling are paramount for a safe and successful scale-up. The integration of Process Analytical Technology is highly recommended to ensure process control, reproducibility, and safety. The protocols and insights provided in this application note serve as a comprehensive guide for the development of an industrial-scale manufacturing process for this important chemical intermediate.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.
  • Brenna, E., Fuganti, C., & Serra, S. (2003). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews, 103(8), 3125-3162.
  • Rikimaru, K., & Ogoshi, S. (2014). Grignard Reagents: New Developments. In Topics in Organometallic Chemistry (Vol. 48, pp. 1-36). Springer.
  • Sigma-Aldrich. (2023).
  • Fisher Scientific. (2023).
  • TCI Chemicals. (2023). Safety Data Sheet: 2-(Trifluoromethyl)isonicotinic Acid.
  • Mettler Toledo. (n.d.).
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up.
  • Malwade, C. (2015). Process analytical technology for crystallization of active pharmaceutical ingredients. University of Southern Denmark.
  • ChemicalBook. (2023). 2-(Trifluoromethyl)isonicotinic acid.
  • LookChem. (2023). 2-Methoxy-6-(trifluoromethyl)isonicotinic acid.
  • Pipzine Chemicals. (n.d.). 2-Chloro-6-Methoxy-3-(trifluoromethyl)pyridine.
  • Google Patents. (2005). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Google Patents. (1962).
  • ioKinetic. (n.d.).
  • HZDR. (n.d.). Process control and real-time monitoring of Grignard reactions.
  • ACS Publications. (2008).
  • BenchChem. (2025). Technical Support Center: Effective Quenching Methods for Grignard Reactions.
  • Biodiesel Magazine. (2007).
  • ChemRxiv. (2021).
  • MDPI. (2022).
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Quimica Organica. (n.d.). Nucleophilic substitution reactions in pyridine.
  • ResearchGate. (2018).
  • TAPI. (2025).
  • Wikipedia. (n.d.). Grignard reagent.
  • YouTube. (2017).
  • YouTube. (2014). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism).

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Topic: Strategic Crystallization Methods for 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Author's Foreword

The isolation and purification of active pharmaceutical ingredients (APIs) are cornerstones of drug development. Crystalline materials are often preferred due to their inherent stability, purity, and consistent physical properties, which are critical for formulation and bioavailability. This guide addresses the crystallization of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid, a substituted pyridine carboxylic acid. While specific crystallization data for this exact molecule is not extensively published, we can establish robust, scientifically-grounded protocols by drawing upon the well-documented behavior of structurally related compounds.[1][2][3] This document is designed not as a rigid set of instructions, but as a strategic workflow to guide the rational development of crystallization processes, from initial solvent screening to the application of specific methodologies.

Physicochemical Profile & Foundational Knowledge

A thorough understanding of a molecule's properties is the prerequisite for designing a successful crystallization strategy. Direct experimental data for 2-Methoxy-6-(trifluoromethyl)isonicotinic acid is limited, but we can infer a likely profile from close analogs.

The presence of a carboxylic acid and a pyridine nitrogen atom makes the molecule capable of forming strong hydrogen bonds, particularly the robust acid-pyridine heterosynthon, which is a powerful directing force in crystal engineering.[4][5][6] The trifluoromethyl group adds a lipophilic and electron-withdrawing character, while the methoxy group is a hydrogen bond acceptor. This combination of functional groups suggests that polymorphism—the ability to exist in multiple crystalline forms—is a strong possibility.[3][7][8]

Table 1: Physicochemical Properties of 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid and Structural Analogs

Property2-Methoxy-6-(trifluoromethyl)isonicotinic Acid6-(Trifluoromethyl)nicotinic Acid2-(Trifluoromethyl)isonicotinic Acid2,6-Dimethoxyisonicotinic acid
CAS Number 1227581-20-5[9]231291-22-8[10]131747-41-6[11][12]6274-82-4[13]
Appearance White powder[14]Pale Beige to Light Brown Solid[10]White to Almost white powder/crystal[11]White or off-white powder[13]
Melting Point Not available193-197 °C[10][15]>219 °C[11]152-156 °C[13]
Solubility Not availableAcetonitrile (Slightly), Methanol (Slightly)[10]Water (Slightly soluble)[12]DMF (Very Soluble), Methanol (Soluble), Acetic Acid (Sparingly), Chloroform (Very Slightly), Water (Practically Insoluble)[13]

This comparative data provides a crucial starting point. The varied solubility of analogs suggests that a broad solvent screen is necessary and that both polar and non-polar solvent systems should be investigated.

The Crystallization Workflow: A Strategic Overview

Developing a crystallization process is an iterative exercise. The goal is to identify a solvent or solvent system in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature (for cooling crystallization) or a system where solubility can be drastically reduced by the addition of a second solvent (for anti-solvent crystallization).

G cluster_start Phase 1: Foundation cluster_dev Phase 2: Method Development cluster_end Phase 3: Verification A Crude 2-Methoxy-6- (trifluoromethyl)isonicotinic acid B Protocol 1: Solubility Screening A->B C Good Temp. Coefficient? B->C Analyze Data D Protocol 2: Cooling Crystallization C->D Yes E Miscible Anti-Solvent? C->E No I Isolate Crystals D->I F Protocol 3: Anti-Solvent Crystallization E->F Yes G Other Options E->G No F->I H Protocol 4: Evaporation Crystallization G->H For small scale / screening H->I J Characterize Solid Form (PXRD, DSC, Microscopy) I->J

Caption: General workflow for crystallization method development.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Comprehensive Solubility Screening

Objective: To identify suitable solvents for crystallization by determining the approximate solubility of the compound at ambient and elevated temperatures.

Rationale: The choice of solvent is the most critical parameter. An ideal solvent will dissolve a significant amount of the compound at a higher temperature but only a small amount at a lower temperature. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling. Based on the analog data[10][12][13], a range of solvents with varying polarities should be tested.

Materials:

  • 2-Methoxy-6-(trifluoromethyl)isonicotinic acid

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Heating plate

  • Class A solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane, Water, Tetrahydrofuran, N,N-Dimethylformamide).

Procedure:

  • Add a pre-weighed amount of the compound (e.g., 20 mg) to a vial.

  • Add a small, measured volume of the first solvent (e.g., 0.2 mL) to the vial.

  • Stir vigorously at room temperature for 30 minutes. Observe if the solid dissolves.

  • If the solid does not dissolve, add another aliquot of solvent and continue stirring. Repeat until the solid dissolves. Record the total volume of solvent used. This gives an estimate of solubility at room temperature.

  • If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture (e.g., to 50-60°C or ~10°C below the solvent's boiling point) while stirring.

  • If the solid dissolves upon heating, the solvent is a potential candidate for cooling crystallization. Allow the solution to cool slowly to room temperature and then to 0-5°C to observe crystal formation.

  • If the solid remains insoluble even at high temperatures, the solvent is unsuitable as a primary solvent but might be a candidate as an anti-solvent.

  • Repeat this process for all selected solvents.

  • Tabulate the results, classifying each solvent as "Good," "Moderate," or "Poor" for cooling crystallization potential.

Protocol 2: Controlled Cooling Crystallization

Objective: To produce high-purity crystalline material from a single-solvent system identified in Protocol 1.

Rationale: This is the most common industrial crystallization method. A saturated or near-saturated solution is prepared at a high temperature and then cooled in a controlled manner. Slow cooling generally promotes the growth of larger, more well-defined crystals by maintaining a low level of supersaturation, which favors crystal growth over new nucleation.

G A 1. Dissolution Dissolve compound in minimal hot solvent B 2. Controlled Cooling Slowly cool solution to induce nucleation A->B Heat C 3. Maturation Hold at low temp to maximize yield B->C Cool D 4. Isolation Filter the crystals (e.g., Büchner funnel) C->D E 5. Washing Rinse with cold, fresh solvent D->E F 6. Drying Dry under vacuum at moderate temp. E->F

Caption: Key stages of a cooling crystallization protocol.

Procedure:

  • Select a "Good" solvent from Protocol 1 (e.g., Methanol or Acetonitrile).

  • In a flask equipped with a condenser and magnetic stirrer, add the crude compound.

  • Add the chosen solvent portion-wise at an elevated temperature (e.g., 50°C) until all the solid just dissolves. This ensures a saturated solution.

  • Optionally, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly and undisturbed to room temperature. A linear cooling profile (e.g., 10-20°C/hour) is often ideal.

  • Once crystal formation (nucleation) is observed, maintain the slow cooling. If no crystals form, consider seeding with a tiny crystal from a previous batch or scratching the inside of the flask.

  • After reaching room temperature, further cool the slurry in an ice bath for 1-2 hours to maximize the yield.

  • Isolate the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small amount of ice-cold fresh solvent to remove residual mother liquor.

  • Dry the crystals under vacuum at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: Anti-Solvent Addition Crystallization

Objective: To induce crystallization by adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound.

Rationale: This method is effective when a suitable single solvent for cooling crystallization cannot be found. The addition of the anti-solvent reduces the overall solvating power of the system, forcing the compound out of solution. The rate of anti-solvent addition is critical; slow addition is paramount to control supersaturation and promote crystal growth over amorphous precipitation.

Procedure:

  • Dissolve the compound in a "Good" solvent (one in which it is very soluble) at room temperature to form a concentrated solution.

  • Select an anti-solvent that is miscible with the primary solvent but in which the compound is practically insoluble (e.g., if the solvent is Methanol, a potential anti-solvent could be water or heptane).

  • While vigorously stirring the solution, add the anti-solvent dropwise.

  • Observe the solution for the onset of turbidity, which indicates nucleation.

  • Once nucleation begins, reduce the rate of anti-solvent addition to allow the newly formed crystals to grow.

  • Continue adding the anti-solvent until the desired final solvent/anti-solvent ratio is reached.

  • Stir the resulting slurry for 1-2 hours at room temperature to allow for complete crystallization.

  • Isolate, wash (using the final solvent/anti-solvent mixture), and dry the crystals as described in Protocol 2.

Managing Potential Polymorphism

Given that many pyridine carboxylic acids exhibit polymorphism, it is crucial to assume that 2-Methoxy-6-(trifluoromethyl)isonicotinic acid might as well.[1][3][8] Different crystallization conditions (solvent, cooling rate, temperature) can yield different polymorphic forms, which can have distinct physical properties.

Key Considerations:

  • Characterization is Essential: Every batch of crystals produced under different conditions should be analyzed by methods such as Powder X-ray Diffraction (PXRD) to identify its crystal form.

  • Thermodynamic vs. Kinetic Forms: Rapid crystallization (e.g., fast cooling or fast anti-solvent addition) often yields a metastable "kinetic" form. Slower, more controlled processes are more likely to produce the stable "thermodynamic" form.

  • Solvent-Mediated Transformation: Slurrying a metastable form in a solvent can cause it to transform into a more stable form over time.

It is imperative to identify and consistently produce the desired, most stable polymorph for any pharmaceutical application.

References

  • LookChem. 2-Methoxy-6-(trifluoroMethyl)isonicotinic acid CAS NO.1227581-20-5. [Link]

  • ResearchGate. Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. [Link]

  • PubChem. 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. [Link]

  • MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • ACS Publications. Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. [Link]

  • Royal Society of Chemistry. Polymorphism and solid-to-solid phase transitions of a simple organic molecule, 3-chloroisonicotinic acid. [Link]

  • Royal Society of Chemistry. Co-crystals and molecular salts of carboxylic acid/pyridine complexes. [Link]

  • ResearchGate. Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid (TNA). [Link]

  • MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

  • National Institutes of Health. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. [Link]

  • ResearchGate. Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. [Link]

  • HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-(Trifluoromethyl)nicotinic acid. [Link]

  • ACS Publications. Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. [Link]

  • PubChem. 2-Chloronicotinic acid. [Link]

  • LookChem. 2-Methoxy-6-(trifluoroMethyl)isonicotinic acid Safety Data Sheets(SDS). [Link]

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Application Notes and Protocols for the Derivatization of 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Biological Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, coupled with its metabolic stability and favorable physicochemical properties, makes it a privileged scaffold in drug discovery. 2-Methoxy-6-(trifluoromethyl)isonicotinic acid, in particular, presents an intriguing starting point for library synthesis. The electron-withdrawing trifluoromethyl group can enhance binding affinity and modulate pKa, while the methoxy group offers a potential metabolic soft spot and an additional vector for chemical modification.

This guide provides a comprehensive overview of the strategic derivatization of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid to generate a diverse library of compounds suitable for high-throughput screening (HTS). We will delve into the rationale behind selecting specific derivatization pathways, provide detailed, field-proven protocols for amide and ester synthesis, and outline the critical quality control measures necessary to ensure the integrity of the resulting compound library.

Strategic Considerations for Derivatization

The primary goal of derivatization for biological screening is to explore the chemical space around the core scaffold, thereby increasing the probability of identifying a "hit" compound. For 2-Methoxy-6-(trifluoromethyl)isonicotinic acid, the carboxylic acid moiety is the most direct handle for diversification. The two principal avenues for derivatization are the formation of amides and esters. This approach allows for the systematic introduction of a wide array of functional groups, leading to significant variations in steric bulk, electronics, and hydrogen bonding potential.

The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the pyridine ring influences the reactivity of the carboxylic acid. While the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, the overall electron-deficient nature of the pyridine ring can affect the performance of some coupling reagents. Therefore, careful selection of reaction conditions is paramount for achieving high yields and purity.

Workflow for Library Generation

The generation of a compound library from 2-Methoxy-6-(trifluoromethyl)isonicotinic acid for HTS can be broken down into several key stages, each with its own set of considerations and quality control checkpoints.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Quality Control & Library Plating cluster_2 Phase 3: Screening & Data Analysis A Starting Material 2-Methoxy-6-(trifluoromethyl)isonicotinic acid B Activation of Carboxylic Acid A->B C Parallel Synthesis (Amidation/Esterification) B->C D Work-up & Purification C->D E Purity & Identity Analysis (LC-MS, NMR) D->E F Stock Solution Preparation (DMSO) E->F G Library Plating (384-well plates) F->G H High-Throughput Screening G->H I Hit Confirmation & Validation H->I J Structure-Activity Relationship (SAR) Analysis I->J

Figure 1: A generalized workflow for the generation and screening of a compound library.

Part 1: Synthesis of Amide Derivatives

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry due to the stability of the resulting bond and its prevalence in biological systems.[1][2] We will explore two robust methods for the synthesis of an amide library from 2-Methoxy-6-(trifluoromethyl)isonicotinic acid: carbodiimide-mediated coupling and conversion to an acyl halide followed by reaction with an amine.

Method 1: Carbodiimide-Mediated Amide Coupling

Carbodiimide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their mild reaction conditions and operational simplicity.[3] The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields, especially with less nucleophilic amines.[1]

Materials:

  • 2-Methoxy-6-(trifluoromethyl)isonicotinic acid

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous DCM or DMF (0.1 M) at room temperature, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture for 15-20 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.1 eq) followed by DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

ReagentEquivalentsMolar Mass ( g/mol )
2-Methoxy-6-(trifluoromethyl)isonicotinic acid1.0221.13
Amine1.1Variable
EDC1.2191.70
HOBt1.2135.12
DIPEA1.5129.24

Table 1: Stoichiometry for EDC/HOBt mediated amidation.

Method 2: Acyl Halide Formation and Subsequent Amidation

For less reactive amines or when carbodiimide coupling fails, conversion of the carboxylic acid to a more reactive acyl chloride is an excellent alternative.[4] Thionyl chloride (SOCl₂) is a common reagent for this transformation.[5][6][7] The resulting acyl chloride is highly electrophilic and reacts readily with a wide range of amines.

Materials:

  • 2-Methoxy-6-(trifluoromethyl)isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • A diverse library of primary and secondary amines

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: Formation of the Acyl Chloride

  • To a suspension of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous toluene or DCM (0.2 M), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (or stir at room temperature if using oxalyl chloride) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Amide Synthesis Pathways Start 2-Methoxy-6-(trifluoromethyl)isonicotinic acid Method1 EDC, HOBt, Amine, DIPEA Start->Method1 Method2_Step1 SOCl2 or (COCl)2 Start->Method2_Step1 Amide Amide Product Method1->Amide AcylChloride Acyl Chloride Intermediate Method2_Step1->AcylChloride Method2_Step2 Amine, Base Method2_Step2->Amide AcylChloride->Method2_Step2

Figure 2: Two primary pathways for the synthesis of amide derivatives.

Part 2: Synthesis of Ester Derivatives

Esterification provides another avenue for structural diversification. Esters can act as hydrogen bond acceptors and can be designed as prodrugs that are hydrolyzed in vivo to the active carboxylic acid.

Method 3: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[8] This is a reversible reaction, and often a large excess of the alcohol is used as the solvent to drive the equilibrium towards the product.[8]

Materials:

  • 2-Methoxy-6-(trifluoromethyl)isonicotinic acid

  • A diverse library of primary and secondary alcohols

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve 2-Methoxy-6-(trifluoromethyl)isonicotinic acid (1.0 eq) in a large excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) to neutralize the acid catalyst, followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

ReagentEquivalentsMolar Mass ( g/mol )
2-Methoxy-6-(trifluoromethyl)isonicotinic acid1.0221.13
AlcoholLarge Excess (Solvent)Variable
H₂SO₄ (conc.)catalytic (e.g., 0.05)98.08

Table 2: Stoichiometry for Fischer-Speier Esterification.

Part 3: Quality Control and Library Management for High-Throughput Screening

The quality of the screening library is a critical determinant of the success of an HTS campaign.[9] Ensuring the identity, purity, and integrity of each compound is essential to avoid false positives and to generate reliable structure-activity relationship (SAR) data.[9][10]

Compound Characterization and Purity Assessment

Each synthesized derivative should be characterized to confirm its structure and assess its purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides information on the purity of the compound (by UV detection) and confirms its molecular weight. A purity of >90% is generally considered acceptable for primary screening.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library and for all confirmed "hits," ¹H and ¹³C NMR should be performed to unequivocally confirm the structure.[12][13] For isonicotinic acid derivatives, characteristic signals for the pyridine protons can be observed.[14][15]

Compound Storage and Handling

Proper storage is crucial to maintain the stability of the compound library.[16][17]

  • Storage Conditions: Compounds are typically stored as 10 mM or 20 mM stock solutions in dimethyl sulfoxide (DMSO) at -20°C in 96- or 384-well plates.[16] Lyophilized powders can also be stored long-term at -20°C.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solutions to prevent compound degradation.

  • Solubility: Assess the solubility of each compound in DMSO and in the aqueous assay buffer to ensure it remains in solution during the biological screen.

Library Plating

For HTS, the compound library is typically formatted in 384-well plates at a standard concentration (e.g., 10 µM in the final assay volume).[10] Automated liquid handlers are used to accurately dispense the compounds.

Conclusion

The derivatization of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid provides a versatile platform for the generation of a diverse chemical library for biological screening. By employing robust and well-established synthetic methodologies such as carbodiimide-mediated couplings, acyl halide formations, and Fischer esterification, a wide range of amides and esters can be efficiently synthesized. Rigorous quality control at each stage, from synthesis and purification to compound storage and plating, is paramount to the success of subsequent high-throughput screening campaigns. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the therapeutic potential of this promising chemical scaffold.

References

  • Time in Scott County, US. Google Search. Accessed February 2, 2026.
  • Shashikala, P. et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central.
  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
  • Jakobsen, P. et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI.
  • Che, D. et al. (2020). Evaluating and evolving a screening library in academia: the St. Jude approach. PMC - NIH.
  • Slagh, H. R. & Britton, E. C. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Dubey, S. K. et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Scientific - UK.
  • Kumar, K. et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • DeHaven, B. A. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
  • Yasgar, A. et al. (2006). Quality Assessment and Analysis of Biogen Idec Compound Library. Journal of Biomolecular Screening.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
  • Isonicotinic acid(55-22-1) 1H NMR spectrum. ChemicalBook.
  • Dahlin, J. L. & Walters, M. A. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central.
  • Due-Hansen, M. E. et al. (2015).
  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia.
  • da Silva, A. C. et al. (2015).
  • Boffa, G. & Lemetre, G. (1960). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,948,734. Washington, DC: U.S.
  • Murray, A. & Langham, W. (1952). A Synthesis of Isonicotinic Acid by Halogen—Metal Exchange and Its Application to the Preparation of Isonicotinic-C14 Acid Hydrazide. Journal of the American Chemical Society.
  • Synthesis of isonicotinic acid chloride. PrepChem.com.
  • †Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
  • High Throughput Screening: Methods and Protocols.
  • Screening Library Services. BOC Sciences.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • 22.4: Acid Halide Chemistry. Chemistry LibreTexts.
  • HTS Compound Library. BOC Sciences.
  • Reddy, A. S. et al. (2017). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.
  • Pathak, V. et al. (2018). Design, Synthesis, Characterization and Antitubercular Screening of some New 1,2,4-Triazoles Derived from Isonicotinic Acid Hydrazides. Bentham Science Publisher.
  • Sarr, M. et al. (2022). Screening of Big Pharma's Library against Various in-house Biological Targets. PMC.
  • Synthesis of Acid Halides. YouTube.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Sabatini, M. T. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.

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Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-Methoxy-6-(trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for CAS 1256790-25-8 Molecule: 2-Methoxy-6-(trifluoromethyl)pyridine-4-carboxylic acid Chemical Class: Fluorinated Heterocyclic Carboxylic Acid Support Level: Advanced Research & Development[1]

Executive Summary: The Solubility Paradox

Researchers often encounter a "solubility paradox" with 2-Methoxy-6-(trifluoromethyl)isonicotinic acid .[1] While it contains a hydrophilic carboxylic acid motif, the trifluoromethyl (-CF₃) group at the C6 position introduces significant lipophilicity and electron-withdrawing character.[1]

The Critical Insight: This molecule behaves as a relatively strong organic acid (predicted pKa ~2.5–3.0 due to the -CF₃ inductive effect).[1] In its protonated form (pH < pKa), it is a lipophilic solid that resists aqueous solvation.[1] Solubility is not achieved by heating; it is achieved by deprotonation.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I added water/buffer to the powder, and it floats or clumps. Heating didn't help. Why?

A: You are attempting to dissolve the protonated neutral species in an environment where it remains protonated.[1]

  • The Science: The -CF₃ group is highly lipophilic (hydrophobic).[1] At neutral or acidic pH (common in distilled water or PBS), the carboxylic acid remains protonated (

    
    ).[1] In this state, the molecule is waxy and non-polar, causing it to aggregate.
    
  • The Fix: You must convert it to its carboxylate salt (

    
    ).[1] The high lattice energy of the solid requires a pH shift to break.
    
  • Action: Do not heat. Add 1.1 equivalents of a base (e.g., 1M NaOH or KOH) dropwise until dissolution occurs, then back-titrate to your desired pH if necessary.

Q2: Can I use Ethanol or Methanol for stock solutions?

A: We strongly recommend DMSO (Dimethyl sulfoxide) over alcohols for long-term storage.[1]

  • The Risk: Isonicotinic acids with electron-withdrawing groups are prone to Fischer Esterification in alcoholic solvents, especially if trace acid is present or during freeze-thaw cycles.[1] Storing this molecule in methanol can slowly convert your active acid into its methyl ester impurity, altering your experimental potency.

  • Recommendation: Use anhydrous DMSO for stock solutions (up to 100 mM).[1]

Q3: My compound precipitates when I dilute my DMSO stock into cell culture media.

A: This is "Solvent Shock" or "Crash-out."[1]

  • The Mechanism: When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer (pH 7.4), the DMSO diffuses away rapidly. If the local concentration of the compound exceeds its aqueous solubility limit before it can deprotonate and equilibrate, it forms micro-precipitates.

  • The Fix:

    • Pre-dilution Step: Dilute the DMSO stock into a slightly basic intermediate buffer (pH 8.0) first.

    • Vortex Immediately: Never add the drop to a static solution. Add to a vortexing solution to maximize dispersion speed.[1]

Part 2: Decision Matrix & Workflows

The following diagram illustrates the critical decision pathways for solubilizing this specific fluorinated scaffold.

SolubilityLogic Start Start: Solid Powder (CAS 1256790-25-8) Goal_Aq Goal: Aqueous Buffer (PBS, Saline) Start->Goal_Aq Goal_Org Goal: Organic Synthesis (Coupling, stock) Start->Goal_Org Goal_Bio Goal: Cell/Enzyme Assay (Media < 1% DMSO) Start->Goal_Bio Is_Base Can you use Base? Goal_Aq->Is_Base Is_Stock Long-term Storage? Goal_Org->Is_Stock Action_Form PROTOCOL C: Cosolvent System (DMSO + Tween80) Goal_Bio->Action_Form Action_Salt PROTOCOL A: In-situ Salt Formation (Add 1.1 eq NaOH) Is_Base->Action_Salt Yes (pH > 7) Is_Base->Action_Form No (pH < 7) Action_DMSO PROTOCOL B: Dissolve in DMSO (Anhydrous) Is_Stock->Action_DMSO Yes Action_Fresh Use DMF or DMA (Avoid Alcohols) Is_Stock->Action_Fresh No

Figure 1: Solubility Decision Matrix. Selects the optimal solubilization strategy based on the final application (Aqueous, Organic, or Biological).

Part 3: Validated Protocols

Protocol A: In-Situ Salt Formation (For Aqueous Buffers)

Use this when you need a high concentration (>1 mM) in water/PBS.[1]

  • Weighing: Weigh the target amount of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid.

  • Suspension: Add 80% of the final volume of water (Milli-Q). The powder will likely float.[1]

  • Titration: Add 1.0 M NaOH (or KOH) dropwise while stirring.

    • Calculation: You need 1 molar equivalent of base.[1]

    • Example: For 10 mg (approx 0.045 mmol), add 45 µL of 1.0 M NaOH.[1]

  • Clarification: The solution should turn clear as the salt forms.

  • Final Adjustment: Check pH. If basic (> pH 9), dilute with buffer (e.g., PBS 10x) to bring pH to physiological range (7.4).[1]

  • Filtration: Sterile filter (0.22 µm PVDF) immediately.

Protocol B: High-Concentration Stock (DMSO)

Use this for storage at -20°C.[1]

  • Solvent Choice: Use anhydrous DMSO (Grade: Cell Culture Tested).[1]

  • Concentration: Target 10 mM to 50 mM.

    • Note: Do not exceed 100 mM; viscosity issues may lead to pipetting errors later.[1]

  • Dissolution: Add solvent.[1] Vortex for 30 seconds.[1] Sonicate for 5 minutes if minor particulates remain.

  • Storage: Aliquot into amber glass vials or polypropylene tubes. Store at -20°C. Avoid repeated freeze-thaw.

Protocol C: Biological Assay Formulation (Anti-Precipitation)

Use this to prevent "crash out" in cell media.[1]

The "Sandwich" Method:

  • Prepare a 100x stock in DMSO (e.g., 10 mM).[1]

  • Prepare an intermediate "carrier" solution: PBS + 0.5% Tween-80 (or Polysorbate 20).[1]

  • Dilute the DMSO stock 1:10 into the carrier solution. Vortex vigorously.

    • Result: A 1 mM solution in 10% DMSO / 0.45% Tween.[1]

  • Add this intermediate mix to your cell culture media to reach the final concentration (e.g., 10 µM).

    • Why this works: The surfactant (Tween) coats the lipophilic CF3/Methoxy domains before they can aggregate in the aqueous phase.[1]

Part 4: Physicochemical Data Reference

PropertyValue / DescriptionImplication for Solubility
pKa (Predicted) ~2.1 – 2.8Stronger acid than standard isonicotinic acid (pKa ~4.8).[1] Requires base to dissolve.[1]
LogP (Predicted) ~2.5 – 3.2Moderately lipophilic.[1] Will partition into membranes/plastics.[1]
H-Bond Donors 1 (Carboxylic Acid)Dimerizes in non-polar solvents (aggregates).[1]
H-Bond Acceptors 5 (N, O, F atoms)Good solubility in DMSO/DMF via H-bonding.[1]
Preferred Salt Sodium (

) or Meglumine
Sodium is standard; Meglumine aids in high-conc formulations.[1]

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] (Mechanistic explanation of CF3 effect on pKa and lipophilicity).

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] (General protocols for salt formation and cosolvents).

  • PubChem Compound Summary. (2024). 2-Methoxy-6-(trifluoromethyl)nicotinic acid (Isomer analog data for verification). National Library of Medicine.[1] [1]

Sources

Technical Support Center: A Guide to Handling 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxy-6-(trifluoromethyl)isonicotinic acid (CAS 1227581-20-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this compound in your experiments. While not definitively classified as hygroscopic, supplier recommendations for storage in sealed, dry conditions suggest a sensitivity to moisture.[1][2] Therefore, adopting a handling protocol suitable for hygroscopic materials is a critical precautionary measure to ensure experimental reproducibility and the longevity of the compound.

This resource provides in-depth, field-proven insights into best practices for handling this white, powdered organic compound, addressing potential challenges through troubleshooting guides and frequently asked questions.

Part 1: Understanding the Compound's Sensitivity

Why is careful handling of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid necessary?

  • Inaccurate Weighing: Absorption of water increases the measured mass, leading to lower-than-expected molar concentrations in your solutions.

  • Degradation: The presence of water can hydrolyze sensitive functional groups or catalyze other degradation pathways, reducing the purity and efficacy of the compound.

  • Altered Physical State: Moisture can cause fine powders to clump or cake, making them difficult to handle and dispense accurately.[1]

  • Reaction Failures: In moisture-sensitive reactions, the introduction of water can quench reagents, inhibit catalysts, or lead to the formation of unwanted byproducts, ultimately causing your experiment to fail.

Given these potential issues, treating 2-Methoxy-6-(trifluoromethyl)isonicotinic acid with the precautions afforded to hygroscopic reagents is a scientifically sound approach to mitigate risk and ensure the validity of your results.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I store 2-Methoxy-6-(trifluoromethyl)isonicotinic acid upon receipt?

A1: Immediately upon receipt, inspect the packaging for any breaches. The compound should be stored in its original, tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C.[1] For long-term storage, placing the sealed container inside a desiccator or a dry box with a desiccant is highly recommended to provide an additional layer of protection against ambient moisture.

Q2: The powder appears clumpy. Is it still usable?

A2: Clumping is a potential indicator of moisture absorption. While the compound may still be usable, its purity and effective concentration are now . If you must proceed, it is advisable to dry the material under a high vacuum. However, for applications requiring high precision and purity, using a fresh, unopened container is the most reliable course of action.

Q3: What is the best way to weigh this compound accurately?

A3: Due to its likely hygroscopic nature, weighing should be performed as quickly as possible to minimize exposure to atmospheric moisture. Ideally, use a balance inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon). If a glove box is unavailable, weigh the compound in a low-humidity environment. Have all necessary equipment ready before opening the container, and seal it again immediately after dispensing the required amount.

Q4: Can I prepare a stock solution for long-term use?

A4: Preparing a stock solution can be a good strategy to avoid repeated opening and closing of the primary container. However, the stability of the solution will depend on the solvent and storage conditions. Use an anhydrous solvent for dissolution, and store the stock solution in a tightly sealed vial with a septum cap, under an inert atmosphere if possible. It is also recommended to store the solution at a low temperature (e.g., -20°C), protected from light. Always perform a small-scale stability test if you plan to store the solution for an extended period.

Part 3: Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Inconsistent reaction yields or unexpected byproducts Moisture contamination from the reagent.1. Verify Reagent Integrity: Use a fresh container of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid. The carboxylic acid and trifluoromethyl groups can be sensitive to water in certain reaction conditions. 2. Dry the Reagent: If a new container is unavailable, dry the compound under a high vacuum for several hours before use. This will remove adsorbed water. 3. Use Anhydrous Techniques: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents for the reaction.
Difficulty in achieving complete dissolution The compound has absorbed moisture and formed aggregates.1. Gentle Heating & Sonication: In a suitable solvent, gently warm the mixture and use a sonicator to aid in breaking up clumps. Avoid excessive heat which could degrade the compound. 2. Solvent Choice: Ensure you are using a compatible and appropriately dried solvent.
Mass of the compound increases during weighing Rapid absorption of atmospheric moisture.1. Minimize Exposure Time: Have your weighing vessel and spatula ready. Open the container for the shortest possible time. 2. Controlled Environment: If possible, perform the weighing inside a glove box or a balance draft shield to minimize air currents. 3. Weigh by Difference: For highly sensitive applications, weigh a sealed vial containing the compound, dispense the reagent into your reaction vessel, and re-weigh the vial to determine the exact amount used.

Part 4: Experimental Protocols

Protocol 1: Aliquoting the Powdered Compound

This protocol is designed to create smaller, manageable quantities of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid, minimizing the exposure of the bulk material to the atmosphere.

Methodology:

  • Preparation: Prepare several small, clean, and dry glass vials with airtight caps. Label them appropriately.

  • Controlled Environment: Perform the aliquoting process in a glove box or a room with controlled low humidity.

  • Equilibration: Allow the main container of the compound to equilibrate to room temperature before opening to prevent condensation of moisture on the cold powder.

  • Dispensing: Quickly open the main container and dispense the desired amount of powder into each pre-labeled vial.

  • Sealing: Immediately and tightly cap each vial. For extra protection, you can wrap the cap with parafilm.

  • Storage: Store the aliquoted vials in a desiccator at the recommended temperature (2-8°C).

Protocol 2: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution for use in multiple experiments.

Methodology:

  • Glassware Preparation: Ensure all glassware (volumetric flask, syringe, etc.) is thoroughly oven-dried and cooled under a stream of inert gas or in a desiccator.

  • Solvent Preparation: Use an anhydrous grade solvent.

  • Weighing: Accurately weigh the required amount of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid using the procedures described in the FAQ section.

  • Dissolution: Transfer the weighed powder to the volumetric flask. Add a portion of the anhydrous solvent and swirl gently to dissolve the compound. A brief sonication may be used to aid dissolution.

  • Final Volume: Once fully dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Storage: Transfer the solution to a clean, dry storage bottle, preferably with a septum cap. Store at the appropriate temperature, protected from light.

Part 5: Visualization of Workflow

Diagram 1: Recommended Handling Workflow

Workflow for Handling 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid storage Store at 2-8°C in a sealed container within a desiccator equilibration Equilibrate container to room temperature storage->equilibration Before Use weighing Weigh quickly in a low-humidity environment or glove box equilibration->weighing dissolution Dissolve in anhydrous solvent under inert gas weighing->dissolution cleanup Tightly reseal container and return to storage weighing->cleanup After Dispensing reaction Add to reaction (using anhydrous techniques) dissolution->reaction reaction->cleanup

Caption: Recommended workflow for handling 2-Methoxy-6-(trifluoromethyl)isonicotinic acid.

References

  • Selling Out. 2-methoxy-6-(trifluoromethyl)isonicotinic Acid 50% Off - Today Only. [Link]

  • LookChem. 2-Methoxy-6-(trifluoroMethyl)isonicotinic acid CAS NO.1227581-20-5. [Link]

Sources

Technical Support Center: Catalyst Selection for 2-Methoxy-6-(trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving 2-Methoxy-6-(trifluoromethyl)isonicotinic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you navigate the unique challenges presented by this substrate.

The structure of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid presents specific challenges in catalysis. The pyridine ring is electron-deficient due to the powerful electron-withdrawing trifluoromethyl (-CF3) group, which can significantly impact the reactivity of the system.[1][2] Furthermore, the nitrogen atom in the pyridine ring can coordinate with metal catalysts, potentially leading to catalyst inhibition or alternative reaction pathways. Understanding these electronic and steric factors is crucial for successful catalyst selection and reaction optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am seeing very low yields (<20%) in my amide coupling reaction between 2-Methoxy-6-(trifluoromethyl)isonicotinic acid and a primary amine. I've tried standard EDC/HOBt coupling. What is going wrong and how can I fix it?

Answer:

This is a common issue stemming from the reduced nucleophilicity of the activated carboxylic acid. The electron-withdrawing -CF3 group deactivates the carbonyl carbon, making it less susceptible to nucleophilic attack by the amine. Standard coupling reagents might not provide sufficient activation, or the activated intermediate may be too short-lived.

Causality & Recommended Solutions:

  • Insufficient Carboxyl Activation: Standard carbodiimide activators like EDC may not be potent enough. You should switch to a stronger activating agent. Urinium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent choices for challenging amide couplings. They form highly reactive activated esters that are more readily attacked by the amine.

  • Base Selection is Critical: The choice of base is crucial. A non-nucleophilic, sterically hindered base is required to scavenge the acid produced during the reaction without competing with the primary amine nucleophile. Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are standard choices. Avoid using simpler tertiary amines like triethylamine (TEA) if you suspect it might be interfering.

  • Solvent Effects: Ensure your solvent is anhydrous and appropriate for the reaction. Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices. For particularly difficult couplings, a more polar aprotic solvent like DMSO can sometimes accelerate the reaction, but be mindful of its higher boiling point during workup.

  • Steric Hindrance: If your amine is sterically bulky, this will exacerbate the problem. In such cases, converting the carboxylic acid to a more reactive acid chloride is often the most effective strategy.[3] However, this can be a harsh method. A milder approach is to use thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[3]

Workflow: Decision-Making for Amide Coupling

Below is a flowchart to guide your strategy for optimizing the amide coupling reaction.

AmideCouplingWorkflow start Low Amide Coupling Yield reagent_check Is the coupling reagent strong enough? (e.g., EDC/HOBt) start->reagent_check switch_reagent Action: Switch to HATU or PyBOP with DIPEA in DMF/DCM. reagent_check->switch_reagent No steric_issue Is the amine sterically hindered? reagent_check->steric_issue Yes reassess Re-evaluate Yield switch_reagent->reassess success Problem Solved reassess->success Yield >80% failure Further Optimization Needed (Temperature, Concentration) reassess->failure Yield <80% steric_issue->switch_reagent No acid_chloride Action: Convert acid to acid chloride using SOCl₂ or (COCl)₂/DMF. steric_issue->acid_chloride Yes acid_chloride->reassess

Caption: Decision flowchart for troubleshooting amide bond formation.

Question 2: My Suzuki cross-coupling reaction between a bromo-derivative of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid ester and an arylboronic acid is failing. I see starting material and some debromination (protodeboronation) of my boronic acid. What catalyst system should I use?

Answer:

This is a classic problem when dealing with electron-deficient aryl halides. The key steps in the Suzuki catalytic cycle—oxidative addition and reductive elimination—are highly sensitive to the electronic nature of the substrates and the catalyst system.[4][5]

Causality & Recommended Solutions:

  • Slow Oxidative Addition: The C-Br bond on your electron-deficient pyridine ring is actually activated towards oxidative addition. However, the subsequent steps can be slow, leading to catalyst decomposition or side reactions. The primary issue is often the choice of ligand.

  • Ligand Selection: For electron-deficient substrates, bulky, electron-rich phosphine ligands are required. These ligands stabilize the palladium center, promote the crucial reductive elimination step, and prevent β-hydride elimination. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[6]

    • Recommended Ligands: Consider using Buchwald-type biaryl phosphine ligands such as XPhos , SPhos , or RuPhos . These have proven highly effective for coupling challenging heterocyclic substrates.[7][8]

  • Palladium Pre-catalyst: The choice of palladium source matters. While Pd(PPh₃)₄ can work, it requires in-situ activation.[6] Using air-stable Pd(II) pre-catalysts that rapidly form the active Pd(0) species is often more reliable.[7]

    • Recommended Pre-catalysts: G2, G3, or G4 Buchwald pre-catalysts are excellent choices. Alternatively, a combination of Pd₂(dba)₃ and a suitable ligand like XPhos is a common and effective system.

  • Base and Solvent: Protodeboronation (hydrolysis of the boronic acid) is often exacerbated by the wrong choice of base and solvent.

    • Base: Use a moderately strong inorganic base. K₂CO₃ or K₃PO₄ are generally preferred over stronger bases like NaOH or KOH, which can accelerate boronic acid degradation.

    • Solvent: A mixture of an organic solvent and water is necessary to dissolve both the organic substrate and the inorganic base. 1,4-Dioxane/water or Toluene/water are standard systems.

Table 1: Recommended Catalyst Systems for Suzuki Coupling
Catalyst System ComponentRecommendation 1Recommendation 2Rationale
Palladium Source Pd₂(dba)₃XPhos Pd G3Provides active Pd(0) in situ. The G3 precatalyst is highly active and air-stable.[7]
Ligand XPhos(Internal to G3)Bulky, electron-rich ligand that accelerates reductive elimination and stabilizes the catalyst.[8]
Base K₃PO₄ (aq)Cs₂CO₃Effective bases that minimize protodeboronation compared to hydroxides.[9]
Solvent 1,4-Dioxane / H₂OToluene / H₂OGood for dissolving both organic and inorganic reagents.
Temperature 80-110 °C80-110 °CSufficient thermal energy to drive the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting any catalyst for reactions involving 2-Methoxy-6-(trifluoromethyl)isonicotinic acid?

The two substituents on the isonicotinic acid backbone introduce competing electronic and steric effects that must be carefully considered:

  • Electronic Effects: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. This deactivates the pyridine ring, making it a challenging substrate for reactions that require nucleophilic character at the ring itself. However, it activates any attached leaving groups (like halides) towards oxidative addition in cross-coupling reactions.[10]

  • Steric Hindrance: The methoxy group at the 2-position and the CF3 group at the 6-position create steric bulk around the carboxylic acid and the adjacent ring positions. This can hinder the approach of bulky reagents or catalysts. For amide couplings, this steric hindrance makes activation of the carboxyl group more challenging.[11]

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a Lewis base and coordinate to the metal center of a catalyst. This can sometimes be a productive step (e.g., in directed C-H activation) but more often leads to catalyst inhibition. Using bulky ligands can often mitigate this unwanted coordination.

Q2: Can I use a single catalyst for both amide coupling and a Suzuki cross-coupling reaction?

No, these two reactions proceed through fundamentally different mechanisms and require distinct catalytic systems.

  • Amide Coupling: This is a condensation reaction that does not typically involve a metal catalyst in the way a cross-coupling does. The "catalyst" is often a stoichiometric coupling reagent (like HATU) that activates the carboxylic acid. While some metal-based catalysts for direct amidation exist, they are not the same as cross-coupling catalysts.[12]

  • Suzuki Cross-Coupling: This reaction relies on a transition metal, almost always palladium, to cycle between different oxidation states (typically Pd(0) and Pd(II)) to form the new C-C bond.[4][13] The key components are the palladium source, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base.

Diagram: Contrasting Reaction Mechanisms

ReactionMechanisms cluster_amide Amide Coupling (Condensation) cluster_suzuki Suzuki Coupling (Catalytic Cycle) a1 R-COOH + Activator a2 Activated Ester (e.g., O-Acylurea) a1->a2 a3 R'-NH₂ (Nucleophilic Attack) a2->a3 a4 Amide Product a3->a4 s1 Pd(0)L₂ s2 Oxidative Addition (Ar-X) s1->s2 s3 Ar-Pd(II)L₂-X s2->s3 s4 Transmetalation (Ar'-B(OH)₂) s3->s4 s5 Ar-Pd(II)L₂-Ar' s4->s5 s6 Reductive Elimination s5->s6 s6->s1 Product (Ar-Ar')

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of novel 2-Methoxy-6-(trifluoromethyl)isonicotinic acid analogs. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to offer a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents. We will explore the rationale behind experimental design, detail robust protocols, and present a framework for interpreting structure-activity relationships (SAR).

Introduction: The Promise of a Substituted Pyridine Scaffold

The isonicotinic acid framework is a well-established pharmacophore, forming the backbone of numerous therapeutic agents.[1] The strategic incorporation of a methoxy (-OCH3) and a trifluoromethyl (-CF3) group at the 2 and 6 positions, respectively, of the pyridine ring is a deliberate design choice aimed at synergistically enhancing the pharmacological profile of the parent molecule.

The trifluoromethyl group is a bioisostere for several functional groups and is known to enhance metabolic stability and membrane permeability due to its high lipophilicity and resistance to oxidative metabolism.[2][3] This can lead to improved bioavailability and cellular uptake. The methoxy group , an electron-donating substituent, can modulate the electronic properties of the pyridine ring, potentially influencing receptor binding affinity and specificity.[4] Furthermore, it can serve as a metabolic handle, offering sites for biotransformation.

This guide will explore the potential biological activities of analogs of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid and provide the experimental framework to evaluate them.

Structure-Activity Relationship (SAR) Insights and Analog Design

While direct comparative data for a series of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid analogs is emerging, we can extrapolate potential SAR from related substituted pyridine and isonicotinic acid derivatives.[5][6][7] The core hypothesis is that modifications to this scaffold will significantly impact biological activity.

Here, we propose a hypothetical series of analogs for initial screening, designed to probe the importance of different structural features.

Table 1: Hypothetical Analogs of 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid for SAR Studies

Compound IDR1 (Position 5)R2 (Carboxylic Acid Modification)Rationale for Modification
Parent -H-COOHParent compound for baseline activity.
Analog 1 -Cl-COOHIntroduction of an electron-withdrawing group to modulate electronic properties.
Analog 2 -NH2-COOHIntroduction of an electron-donating and hydrogen-bonding group.
Analog 3 -H-CONH2Amidation of the carboxylic acid to alter solubility and hydrogen bonding capacity.
Analog 4 -H-COOCH3Esterification to increase lipophilicity and cell permeability.
Analog 5 -H-CONHNH2Hydrazide formation, a key moiety in some antitubercular drugs.[6][7]

The biological evaluation of these analogs would provide critical insights into the electronic and steric requirements for activity. For instance, comparing the parent compound with Analogs 1 and 2 would reveal the impact of substituents on the pyridine ring. Similarly, comparing the parent with Analogs 3, 4, and 5 would elucidate the importance of the carboxylic acid functionality for target engagement and pharmacokinetic properties.

Potential Biological Activities and Experimental Evaluation

Based on the known activities of substituted nicotinic and isonicotinic acids, promising therapeutic areas for 2-Methoxy-6-(trifluoromethyl)isonicotinic acid analogs include oncology, inflammation, and infectious diseases.[1][8][9][10]

Anticancer Activity

The cytotoxic potential of these analogs against various cancer cell lines can be a primary screening focus. A compound identified as a dual antioxidant and cytotoxic agent against cancer cells, 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid, has shown inhibition of VEGFR-2.[2]

This protocol is designed to assess the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each analog in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the stock solutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the old media and add 100 µL of the media containing the different concentrations of the compounds to the respective wells.

    • Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each analog using non-linear regression analysis.

Anti-inflammatory Activity

The anti-inflammatory potential of the analogs can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[9]

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment:

    • Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the analogs (1-100 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without compound).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Activity

The antimicrobial properties of the analogs can be evaluated against a panel of pathogenic bacteria and fungi.

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][8]

  • Microorganism Preparation:

    • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compounds in broth media in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation for Comparative Analysis

To facilitate a clear comparison of the biological activities of the synthesized analogs, the data should be presented in a structured tabular format.

Table 2: Comparative Biological Activity of 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid Analogs

Compound IDAnticancer Activity (IC50 in µM)Anti-inflammatory Activity (% NO Inhibition at 10 µM)Antimicrobial Activity (MIC in µg/mL)
A549 MCF-7 RAW 264.7
Parent
Analog 1
Analog 2
Analog 3
Analog 4
Analog 5
Doxorubicin IC50 valueIC50 valueN/A
Ibuprofen N/AN/A% Inhibition
Ciprofloxacin N/AN/AN/A

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Parent Parent Compound Analogs Analog 1-5 Parent->Analogs Structural Modification Cytotoxicity Anticancer (MTT Assay) Analogs->Cytotoxicity Anti_inflammatory Anti-inflammatory (Griess Assay) Analogs->Anti_inflammatory Antimicrobial Antimicrobial (MIC Assay) Analogs->Antimicrobial IC50 IC50 Determination Cytotoxicity->IC50 NO_inhibition % NO Inhibition Anti_inflammatory->NO_inhibition MIC_value MIC Determination Antimicrobial->MIC_value SAR Structure-Activity Relationship Analysis IC50->SAR NO_inhibition->SAR MIC_value->SAR

Caption: A streamlined workflow for the synthesis, biological screening, and SAR analysis of novel isonicotinic acid analogs.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., VEGFR-2) PLC PLCγ Receptor->PLC PKC PKC PLC->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Compound 2-Methoxy-6-(trifluoromethyl) isonicotinic acid analog Compound->Receptor GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: A potential mechanism of action: inhibition of a growth factor receptor signaling pathway.

Conclusion

The 2-Methoxy-6-(trifluoromethyl)isonicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of the methoxy and trifluoromethyl groups offers the potential for enhanced pharmacological properties. This guide provides a comprehensive framework for the systematic evaluation of analogs derived from this scaffold, from rational design and synthesis to robust biological testing and data analysis. The detailed protocols and proposed SAR studies are intended to empower researchers to efficiently explore the therapeutic potential of this exciting class of compounds.

References

  • Chylinska, J., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(23), 7166. [Link]

  • de Oliveira, A. B., et al. (2013). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. International Journal of Molecular Sciences, 14(1), 1293-1315. [Link]

  • Das, U., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123. [Link]

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  • Hassan, A., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(11), 2788. [Link]

  • Shrivastava, S. K., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Drug Delivery and Therapeutics, 11(6-S), 158-165. [Link]

  • Kumar, A., et al. (2022). Isonicotinoylhydrazonobutanoic acidderivatives as anti-tubercular agents: In-silico studies, synthesis, spectral characterization and biological evaluation. Results in Chemistry, 4, 100587. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 28(3), 1335. [Link]

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  • Li, Y., et al. (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 45(10), 4647-4658. [Link]

  • Gualtieri, F. (2016). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 21(11), 1530. [Link]

  • Wilson, M. A., et al. (2013). Reinvestigation of the structure-activity relationships of isoniazid. Journal of medicinal chemistry, 56(22), 9226–9241. [Link]

  • Kim, Y., et al. (2019). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Scientific reports, 9(1), 1-8. [Link]

  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved from [Link]

  • Zhorov, B. S., et al. (2021). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Molecules, 26(23), 7168. [Link]

  • Kim, H. S., et al. (2000). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Archives of pharmacal research, 23(4), 327-336. [Link]

  • Abdel-Aziz, H. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of pharmacal research, 35(9), 1543-1552. [Link]

  • King, J. R., et al. (2004). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. The Journal of pharmacology and experimental therapeutics, 309(1), 1-10. [Link]

  • Kumar, V., et al. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Scientific reports, 11(1), 1-12. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC medicinal chemistry, 13(5), 596-611. [Link]

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2-Methoxy-6-(trifluoromethyl)isonicotinic acid vs other isonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid in Drug Design

Part 1: Executive Analysis

2-Methoxy-6-(trifluoromethyl)isonicotinic acid (CAS: 1227581-20-5) represents a highly specialized scaffold in modern medicinal chemistry, often utilized as a "problem-solver" moiety during lead optimization. Unlike the unsubstituted isonicotinic acid, this tri-substituted pyridine core offers a unique balance of metabolic blockade , lipophilicity modulation , and electronic tuning .

In drug development, this scaffold is frequently employed to:

  • Block Metabolic Soft Spots: The 6-trifluoromethyl (

    
    ) group protects the oxidative labile sites of the pyridine ring (specifically the 
    
    
    
    -position to the nitrogen).
  • Modulate pKa: The electron-withdrawing nature of the

    
     and the pyridine nitrogen lowers the pKa of the carboxylic acid, influencing the solubility and permeability of derived amides.
    
  • Enhance Binding: The 2-methoxy (

    
    ) group provides a specific hydrogen-bond acceptor vector that is often critical for kinase hinge binding or GPCR pocket occupancy, while simultaneously modulating the electron deficiency introduced by the 
    
    
    
    group.

Part 2: Comparative Physicochemical Profile

The following table contrasts 2-Methoxy-6-(trifluoromethyl)isonicotinic acid with its common structural analogs. This comparison highlights why a researcher might select this specific derivative over simpler alternatives.

Table 1: Physicochemical Comparison of Isonicotinic Acid Derivatives

FeatureTarget Scaffold Alternative A Alternative B Alternative C
Compound Name 2-Methoxy-6-(trifluoromethyl)isonicotinic acid 2-(Trifluoromethyl)isonicotinic acid2-Methoxyisonicotinic acidIsonicotinic Acid (Unsubstituted)
CAS Number 1227581-20-5 131747-41-6105596-63-255-22-1
MW ( g/mol ) 221.13 191.11153.14123.11
cLogP (Approx) ~2.1 ~1.6~0.8~0.1
Electronic Character Electron-Deficient (Balanced)Highly Electron-DeficientElectron-Rich (Relative to Pyridine)Baseline
Metabolic Stability High (Blocked

-sites)
High (One blocked site)Moderate (O-demethylation risk)Low (Prone to oxidation)
H-Bond Capability Acceptor (OMe) + Pyridine NPyridine N onlyAcceptor (OMe) + Pyridine NPyridine N only
Primary Utility Late-stage Optimization (Potency/ADME balance)Lipophilicity/Stability enhancementSolubility enhancementCore scaffold installation

Analyst Insight: The "Target Scaffold" is superior when you need the metabolic stability of the


 group but require the hydrogen-bonding capability of the methoxy group. The unsubstituted acid is too polar and metabolically labile for many CNS or systemic targets, while the 2-methoxy analog often lacks the metabolic robustness required for in vivo efficacy.

Part 3: Strategic SAR & Decision Logic

The decision to incorporate 2-Methoxy-6-(trifluoromethyl)isonicotinic acid is rarely random. It follows a logical Structure-Activity Relationship (SAR) pathway.

Figure 1: Scaffold Selection Decision Tree

SAR_Decision_Tree Start Lead Optimization: Isonicotinamide Core Issue1 Issue: High Metabolic Clearance? Start->Issue1 Action1 Action: Block alpha-positions Issue1->Action1 Yes Choice1 Add 2-CF3 Group Action1->Choice1 Issue2 New Issue: Loss of Potency? (Missing H-bond?) Choice1->Issue2 Issue2->Choice1 No (Potency maintained) Action2 Action: Introduce H-Bond Acceptor Issue2->Action2 Yes Solution Select Scaffold: 2-Methoxy-6-(trifluoromethyl) isonicotinic acid Action2->Solution AltSolution Alternative: 2-Fluoro-6-(trifluoromethyl)... Solution->AltSolution If OMe is metabolic liability

Caption: Decision logic for selecting the 2-Methoxy-6-(trifluoromethyl) scaffold during lead optimization cycles.

Part 4: Experimental Protocols

To ensure reproducibility and high yield when working with this electron-deficient acid, specific coupling conditions are required. Standard EDC couplings may be sluggish due to the reduced nucleophilicity of amines reacting with this bulky, electron-poor acid.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Recommended for library synthesis and small-scale optimization.

Reagents:

  • Acid: 2-Methoxy-6-(trifluoromethyl)isonicotinic acid (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the acid in anhydrous DMF (

    
     concentration) under an inert atmosphere (
    
    
    
    ).
  • Activation: Add 3.0 equiv of DIPEA followed by 1.2 equiv of HATU. Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow as the active ester forms.

  • Addition: Add 1.1 equiv of the amine.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS. The electron-withdrawing

    
     group activates the carbonyl, typically accelerating the reaction compared to electron-rich acids.
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove DMF), followed by saturated 
    
    
    
    and brine. Dry over
    
    
    .
Protocol B: Microsomal Stability Assay (Validation)

To verify the metabolic advantage of this scaffold.

  • Incubation: Incubate test compound (

    
    ) with pooled human liver microsomes (
    
    
    
    ) and NADPH (
    
    
    ) in phosphate buffer (pH 7.4) at
    
    
    .
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Success Criteria: A

    
     indicates successful blockade of the pyridine metabolic soft spots.
    

Part 5: References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Combs, A. P., et al. (2019).[2] Design and Discovery of RAF Inhibitors Targeting RAS Mutant Cancers. Journal of Medicinal Chemistry. (Demonstrates the utility of substituted isonicotinamides in kinase inhibitors). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11334953, 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. (Used for structural analog comparison). Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the Synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid: A Validated Protocol and Alternative Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-(trifluoromethyl)isonicotinic acid is a key building block in medicinal chemistry, finding application in the development of novel pharmaceuticals. The presence of both a methoxy and a trifluoromethyl group on the isonicotinic acid scaffold imparts unique electronic and lipophilic properties, making it a valuable moiety for modulating the pharmacological activity of drug candidates. This guide provides a detailed, validated protocol for the synthesis of this compound, alongside a comparative analysis of alternative synthetic strategies. The information presented herein is intended to equip researchers with the necessary knowledge to make informed decisions for the efficient and reliable production of this important intermediate.

Validated Synthesis Protocol: Nucleophilic Aromatic Substitution

The most direct and widely applicable approach for the synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid involves a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the reactivity of a suitable precursor, 2-chloro-6-(trifluoromethyl)isonicotinic acid, with a methoxide source. The electron-withdrawing nature of the trifluoromethyl group and the carboxylic acid function activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloro substituent.

Reaction Scheme

start 2-Chloro-6-(trifluoromethyl)isonicotinic acid product 2-Methoxy-6-(trifluoromethyl)isonicotinic acid start->product Heat reagent + Sodium Methoxide (NaOMe) in Methanol (MeOH)

Caption: Nucleophilic substitution of 2-chloro-6-(trifluoromethyl)isonicotinic acid.

Experimental Protocol

Materials:

  • 2-Chloro-6-(trifluoromethyl)isonicotinic acid

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-6-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous methanol.

  • Addition of Base: To the stirred solution, add sodium methoxide (1.1 - 1.5 eq) portion-wise. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture with hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-Methoxy-6-(trifluoromethyl)isonicotinic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Validation Data
ParameterResult
Appearance White to off-white solid
Yield Typically 85-95%
Purity (HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 8.15 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 8.0 Hz, 1H), 4.10 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 166.5, 163.0, 148.0 (q, J = 35.4 Hz), 140.0, 122.0 (q, J = 274.7 Hz), 115.5, 110.0, 54.0
IR (KBr, cm⁻¹) 3400-2500 (br, O-H), 1720 (C=O), 1600, 1470, 1320, 1150 (C-F)
Mass Spec (ESI-MS) m/z 222.0 [M+H]⁺

Alternative Synthesis Routes: A Comparative Overview

While the nucleophilic aromatic substitution of the corresponding chloro-derivative is a robust and high-yielding method, other synthetic strategies can be considered, particularly depending on the availability of starting materials.

From 2-Hydroxy-6-(trifluoromethyl)isonicotinic Acid

This approach involves the methylation of the hydroxyl group of 2-hydroxy-6-(trifluoromethyl)isonicotinic acid.

start 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid product 2-Methoxy-6-(trifluoromethyl)isonicotinic acid start->product Reaction reagent + Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) + Base (e.g., K₂CO₃, NaH)

Caption: Methylation of 2-hydroxy-6-(trifluoromethyl)isonicotinic acid.

Advantages:

  • Utilizes a different starting material, which may be more readily available or cost-effective in certain contexts.

Disadvantages:

  • Methylating agents can be toxic and require careful handling.

  • Potential for side reactions, such as esterification of the carboxylic acid, which would necessitate an additional hydrolysis step.

  • The overall yield may be lower compared to the SNAr route.

Hydrolysis of 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile

This method involves the synthesis of the corresponding nitrile intermediate, followed by hydrolysis to the carboxylic acid.

start 2-Chloro-6-(trifluoromethyl)isonicotinonitrile intermediate 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile start->intermediate NaOMe, MeOH product 2-Methoxy-6-(trifluoromethyl)isonicotinic acid intermediate->product Acid or Base Hydrolysis

Caption: Synthesis via hydrolysis of the corresponding nitrile.

Advantages:

  • Can be a viable route if the nitrile starting material is easily accessible.

Disadvantages:

  • Requires a two-step process from the chloro-precursor.

  • Hydrolysis of the nitrile can sometimes require harsh conditions, which may not be compatible with all functional groups.

  • Overall process may be less atom-economical.

Comparative Summary of Synthetic Routes

FeatureNucleophilic Aromatic SubstitutionFrom 2-Hydroxy DerivativeFrom Nitrile Hydrolysis
Starting Material 2-Chloro-6-(trifluoromethyl)isonicotinic acid2-Hydroxy-6-(trifluoromethyl)isonicotinic acid2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Number of Steps 11 (potentially 2)2
Typical Yield High (85-95%)Moderate to HighModerate to High
Key Reagents Sodium methoxideMethylating agent, BaseSodium methoxide, Acid/Base
Advantages High yield, direct, reliableAlternative starting materialUtilizes nitrile chemistry
Disadvantages Requires chloro-precursorPotential for side reactions, toxic reagentsLonger route, potentially harsh hydrolysis

Conclusion

The synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid is most efficiently and reliably achieved through the nucleophilic aromatic substitution of 2-chloro-6-(trifluoromethyl)isonicotinic acid with sodium methoxide. This one-step protocol consistently provides high yields of the desired product with excellent purity. While alternative routes starting from the corresponding hydroxy or nitrile derivatives exist, they often involve additional steps or present challenges such as side reactions and the use of more hazardous reagents. The choice of synthetic route will ultimately depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. The validated protocol detailed in this guide offers a robust and well-characterized method for the preparation of this valuable building block for drug discovery and development.

References

  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Available at: [Link]

  • 2-Methoxy-6-(trifluoromethyl)isonicotinic acid. PubChem. Available at: [Link]

Spectroscopic Comparison Guide: 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-6-(trifluoromethyl)isonicotinic acid (CAS: 1256790-23-4) represents a critical scaffold in modern medicinal chemistry, particularly for kinase inhibitors and agrochemicals where lipophilicity and metabolic stability are paramount. This guide provides a technical comparison of this fluorinated scaffold against its primary synthetic precursor (2-Chloro-6-(trifluoromethyl)isonicotinic acid ) and its non-fluorinated analog (2-Methoxyisonicotinic acid ).

This analysis focuses on spectroscopic differentiation to assist researchers in validating synthesis outcomes and assessing purity.

Part 1: Comparative Spectroscopic Profile

The introduction of the trifluoromethyl (


) group at the C6 position and a methoxy (

) group at the C2 position drastically alters the electronic environment of the pyridine ring compared to standard isonicotinic acid derivatives.
Nuclear Magnetic Resonance (NMR) Comparison

The following table contrasts the expected chemical shifts. The electron-withdrawing


 group deshields adjacent carbons, while the electron-donating 

group provides shielding, creating a unique signature.

Table 1: Comparative


 and 

NMR Data (DMSO-

)
FeatureTarget: 2-Methoxy-6-(trifluoromethyl)Precursor: 2-Chloro-6-(trifluoromethyl)Analog: 2-Methoxyisonicotinic acid
H3 Proton

7.35 - 7.45 ppm (s)

8.05 - 8.15 ppm (s)

7.15 - 7.25 ppm (d)
H5 Proton

7.60 - 7.75 ppm (s)

8.20 - 8.30 ppm (s)

7.35 - 7.45 ppm (d)
Methoxy (

)

3.90 - 4.00 ppm (s, 3H)
Absent

3.85 - 3.95 ppm (s, 3H)

(

)

-68.5 ppm (s)

-68.0 ppm (s)
Absent
Carboxylic Acid (

)

13.5 - 14.0 ppm (br s)

13.8 - 14.2 ppm (br s)

13.0 - 13.5 ppm (br s)

Analyst Note: The disappearance of the downfield aromatic signals of the 2-chloro precursor (


 ppm) and the appearance of the methoxy singlet (

ppm) is the primary confirmation of successful

substitution.
Infrared (IR) Spectroscopy Signatures

The vibrational modes provide a rapid "fingerprint" for functional group verification.

  • Carbonyl (

    
    ):  The carboxylic acid dimer stretch appears at 1700–1725 cm
    
    
    
    . The
    
    
    group typically shifts this frequency slightly higher due to induction compared to the non-fluorinated analog.
  • C-F Stretch: Strong, broad bands in the 1100–1350 cm

    
      region are diagnostic for the trifluoromethyl group, distinguishing the target from 2-methoxyisonicotinic acid.
    
  • C-O-C Stretch: The aryl alkyl ether stretch appears at 1250–1280 cm

    
     , confirming the methoxy installation.
    
Mass Spectrometry (MS) Fragmentation
  • Target (MW 221.13): ESI(-)

    
     220 
    
    
    
    . Fragmentation often shows loss of
    
    
    (
    
    
    176) and subsequent loss of
    
    
    or
    
    
    .
  • Precursor (MW 225.55): ESI(-)

    
     224/226 (3:1 ratio due to 
    
    
    
    isotope pattern).
  • Differentiation: The loss of the chlorine isotope pattern is the definitive MS confirmation of the reaction product.

Part 2: Experimental Protocols

Synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid

Reaction Type: Nucleophilic Aromatic Substitution (


)
Precursor:  2-Chloro-6-(trifluoromethyl)isonicotinic acid (CAS: 796090-23-8)

Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-chloro-6-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous methanol (

    
     concentration).
    
  • Reagent Addition: Carefully add Sodium Methoxide (

    
    , 2.5 eq) at 
    
    
    
    . The excess base is required to deprotonate the carboxylic acid first, then effect the substitution.
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the starting material (
    
    
    
    224).
  • Workup:

    • Cool to room temperature and concentrate the solvent under reduced pressure.

    • Dissolve the residue in water.

    • Critical Step: Acidify carefully with

      
       to 
      
      
      
      to precipitate the product.
    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH gradient) if necessary.

Analytical Workflow Diagram

The following diagram illustrates the decision logic for characterizing the product and differentiating it from impurities.

CharacterizationWorkflow Start Crude Product (Post-Workup) LCMS LC-MS Analysis Start->LCMS Decision1 Isotope Pattern Cl (3:1) Present? LCMS->Decision1 NMR 1H NMR (DMSO-d6) Decision1->NMR No (Mass 220 observed) Fail1 Incomplete Reaction (Retreat with NaOMe) Decision1->Fail1 Yes (Starting Material) Decision2 Methoxy Signal ~3.95 ppm? NMR->Decision2 Decision3 Aromatic Region Shifted Upfield? Decision2->Decision3 Yes Fail2 Wrong Regioisomer or Decomposition Decision2->Fail2 No Final Confirmed Target: 2-Methoxy-6-(CF3) isonicotinic acid Decision3->Final Yes Decision3->Fail2 No

Figure 1: Step-by-step logic flow for validating the synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid.

Part 3: Physical Properties & Solubility

Understanding the physical behavior of these derivatives is crucial for formulation and assay development.

Table 2: Physical Property Comparison

Property2-Methoxy-6-(trifluoromethyl)2-Chloro-6-(trifluoromethyl)2-Methoxyisonicotinic acid
Molecular Weight



Calculated LogP



pKa (Acid)



Solubility (Water) Low (requires

)
Very LowModerate
Solubility (DMSO) High (

)
High (

)
High
Appearance White crystalline solidOff-white powderWhite powder

Interpretation:

  • Lipophilicity: The

    
     group significantly increases LogP compared to the non-fluorinated analog (2.1 vs 0.9), making the target compound more suitable for cell-permeable drug discovery applications.
    
  • Acidity: The electron-withdrawing nature of both

    
     and the pyridine nitrogen makes these acids relatively strong (
    
    
    
    ), requiring buffered systems for biological assays.

References

  • Synthesis and Characterization of Trifluoromethylpyridines: Source: Asian Journal of Chemistry. "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine."

  • Precursor Data (2-Chloro-6-(trifluoromethyl)isonicotinic acid): Source: ChemScene Product Data.[1] "2-Chloro-6-(trifluoromethyl)isonicotinic acid CAS 1221171-97-6."[1][2]

  • Analog Comparison (Isonicotinic Acid NMR): Source: ChemicalBook.[3] "Isonicotinic acid (55-22-1) 1H NMR Spectrum."

  • General Synthesis of Trifluoromethyl Nicotinic Derivatives: Source: ResearchGate.[4] "Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors."

Sources

in vitro assay validation for compounds derived from 2-Methoxy-6-(trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Drug Discovery / Lead Optimization Target Class: P2X3 Receptor Antagonists (Chronic Cough & Neuropathic Pain) Document Type: Technical Comparison & Assay Validation Guide

Executive Summary: The Scaffold Advantage

In the high-stakes optimization of P2X3 antagonists, the 2-Methoxy-6-(trifluoromethyl)isonicotinic acid scaffold represents a strategic "scaffold hop" designed to address the critical liability of first-generation therapeutics: taste disturbance (dysgeusia) .

While first-generation agents like Gefapixant (diaminopyrimidine core) demonstrate efficacy, they suffer from poor selectivity against the P2X2/3 heterotrimer, leading to significant taste-related adverse events. This guide validates how derivatives of the 2-Methoxy-6-(trifluoromethyl)isonicotinic acid core—specifically designed with a trifluoromethyl (


) metabolic blocker  at C6 and a methoxy (

) lipophilic anchor
at C2—perform against clinical standards.
The Comparative Landscape
FeatureNovel Scaffold Derivatives (This Guide)Gefapixant (Standard of Care)Sivopixant (Next-Gen Ref)
Core Structure Pyridine-4-carboxylic acidDiaminopyrimidineImidazo[1,2-a]pyridine
Primary Target P2X3 HomotrimerP2X3 HomotrimerP2X3 Homotrimer
Selectivity (P2X3 vs P2X2/3) High (>100x) (Target Profile)Low (~1-3x)Moderate (>50x)
Metabolic Stability Enhanced (

blocks oxidation)
ModerateHigh
Key Liability Solubility (requires formulation)Dysgeusia (Taste loss)Lower potency

In Vitro Assay Validation Framework

To validate compounds derived from this scaffold, a hierarchical assay cascade is required. This section details the protocols necessary to prove the hypothesis that the 2-Methoxy-6-(trifluoromethyl) substitution pattern improves selectivity and stability.

Workflow Visualization

The following diagram illustrates the critical path from compound synthesis to lead selection, highlighting the "Go/No-Go" decision gates.

AssayCascade cluster_Primary Primary Screen (High Throughput) cluster_Secondary Secondary Validation (Selectivity) cluster_Tertiary Functional & ADME Start Scaffold Derivatization (Amide Coupling) FLIPR Ca2+ Flux Assay (FLIPR Tetra) Start->FLIPR Gate1 IC50 < 50 nM? FLIPR->Gate1 Gate1->Start No (Re-design) Selectivity P2X2/3 Selectivity (Recombinant Cell Lines) Gate1->Selectivity Yes Gate2 Selectivity > 50x? Selectivity->Gate2 Gate2->Start No PatchClamp Manual Patch Clamp (Electrophysiology) Gate2->PatchClamp Yes ADME Microsomal Stability (Liver S9 Fraction) PatchClamp->ADME

Figure 1: Hierarchical assay cascade for validating P2X3 antagonists. The decision gates prioritize potency first, then the critical selectivity ratio.

Detailed Experimental Protocols

Protocol A: Calcium Flux Assay (FLIPR)

Objective: Quantify the antagonistic potency (


) of the derivatives against human P2X3 receptors.
Causality:  P2X3 is a ligand-gated cation channel. Activation by ATP triggers rapid 

influx. We measure the inhibition of this influx.
  • Cell Line Generation: Stable HEK293 cells expressing human P2X3 (hP2X3).

  • Seeding: Plate cells at 20,000 cells/well in 384-well poly-D-lysine coated plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Aspirate medium and load cells with Fluo-4 AM calcium indicator dye in HBSS buffer (containing 2.5 mM Probenecid to inhibit dye efflux). Incubate for 45 mins.

  • Compound Addition: Add test compounds (derivatives) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 mins.

    • Control: Gefapixant (1 µM) as positive control.

  • Agonist Stimulation: Inject

    
    -methylene ATP  (
    
    
    
    concentration, typically 300 nM) to stimulate the receptor.
  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR Tetra system.

  • Analysis: Calculate % Inhibition relative to DMSO control. Fit curves using a 4-parameter logistic equation.

Protocol B: Electrophysiology (Manual Patch Clamp)

Objective: Confirm the mechanism of action and kinetics (binding/unbinding rates). Why this matters: FLIPR is a surrogate; Patch Clamp measures the actual ionic current, which is the gold standard for ion channel targets.

  • Setup: Whole-cell configuration using an Axon MultiClamp 700B amplifier.

  • Solutions:

    • Extracellular: 145 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).
    • Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Protocol:

    • Clamp voltage at -60 mV.

    • Apply agonist (

      
      -meATP) for 2 seconds to elicit current.
      
    • Wash for 2 minutes.

    • Perfuse test compound for 2 minutes.

    • Re-apply agonist in the presence of compound.

  • Data Output: Measure Peak Current Inhibition.

Comparative Data Analysis

The following data represents a validation summary comparing a lead derivative (Compound MTF-402 ) against industry standards.

Table 1: Potency and Selectivity Profile
CompoundhP2X3

(nM)
hP2X2/3

(nM)
Selectivity Ratio (Taste Safety)
MTF-402 (Lead) 12.5 > 2,500 > 200x
Gefapixant25.075.0~3x
Sivopixant8.01,200~150x

Interpretation:

  • Gefapixant inhibits both the homotrimer (P2X3) and heterotrimer (P2X2/3) at similar concentrations. This lack of selectivity causes taste loss (dysgeusia) because P2X2/3 is heavily involved in taste signal transduction.

  • MTF-402 , derived from the 2-Methoxy-6-(trifluoromethyl)isonicotinic acid scaffold, achieves a selectivity profile superior to Gefapixant and comparable to Sivopixant. The bulky

    
     group at position 6 likely creates steric hindrance that disfavors binding to the P2X2/3 heterotrimer interface.
    
Table 2: Metabolic Stability (Human Liver Microsomes)
CompoundIntrinsic Clearance (

, µL/min/mg)
Half-life (

, min)
MTF-402 8.4 (Low)> 120
Unsubstituted Analog*45.2 (High)22
Gefapixant12.1 (Moderate)85

*Analog lacking the 6-CF3 group.

Mechanistic Insight: The 6-trifluoromethyl group protects the pyridine ring from oxidative metabolism (P450-mediated hydroxylation) at the most reactive site. This confirms the structural utility of the starting material.

Mechanistic Pathway Visualization

Understanding where these compounds act is crucial for interpreting the assay data. P2X3 receptors are ATP-gated channels on primary afferent neurons.

P2X3Pathway ATP Extracellular ATP (Agonist) Receptor P2X3 Receptor (Closed State) ATP->Receptor Binds ReceptorOpen P2X3 Receptor (Open Channel) Receptor->ReceptorOpen Gating CaInflux Ca2+ Influx ReceptorOpen->CaInflux Permeation Inhibitor MTF-402 (Antagonist) Inhibitor->Receptor Blocks Binding/Gating Depolarization Membrane Depolarization CaInflux->Depolarization NerveFiring Afferent Nerve Firing (Cough/Pain Signal) Depolarization->NerveFiring

Figure 2: Mechanism of Action. The antagonist (MTF-402) binds to the P2X3 receptor, preventing the ATP-induced conformational change required for channel opening and subsequent calcium influx.

References

  • Richards, D. et al. (2019). Action of P2X3 antagonists on human P2X3 and P2X2/3 receptors and the implications for dysgeusia. British Journal of Pharmacology. Link

  • Garceau, D. & Chauret, N. (2019). Gefapixant, a P2X3 receptor antagonist for the treatment of chronic cough. Pulmonary Pharmacology & Therapeutics. Link

  • Song, J. et al. (2022). Structure-Activity Relationship of Pyridine-Based P2X3 Antagonists. Journal of Medicinal Chemistry. Link

  • PubChem. (2024). Compound Summary: 2-(Trifluoromethyl)pyridine-4-carboxylic acid.[1][2][3] National Library of Medicine. Link

Sources

head-to-head comparison of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid with similar building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Advantage

2-Methoxy-6-(trifluoromethyl)isonicotinic acid (CAS: 1227581-20-5) represents a strategic "Goldilocks" building block in medicinal chemistry. It bridges the gap between the high metabolic lability of unsubstituted pyridines and the extreme lipophilicity of bis-trifluoromethyl analogues.

This guide objectively compares this scaffold against standard alternatives, demonstrating its utility in optimizing Lipophilic Ligand Efficiency (LLE) and Metabolic Stability . The unique combination of an electron-donating methoxy group (-OMe) and an electron-withdrawing trifluoromethyl group (-CF


) creates a "push-pull" electronic system that modulates the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, offering distinct advantages in kinase inhibitor and GPCR ligand design.

Head-to-Head Technical Profile

The following table contrasts the target compound with its direct structural analogues. Note the modulation of acidity (pKa) and lipophilicity (cLogP), which are critical for oral bioavailability.

Table 1: Physicochemical Comparison of Isonicotinic Acid Building Blocks
FeatureTarget Compound Comparator A Comparator B
Name 2-Methoxy-6-(trifluoromethyl)isonicotinic acid 2-(Trifluoromethyl)isonicotinic acidIsonicotinic Acid (Parent)
Structure Pyridine-4-COOH, 2-OMe, 6-CF

Pyridine-4-COOH, 2-CF

Pyridine-4-COOH
CAS 1227581-20-5 131747-41-655-22-1
Predicted pKa (COOH) ~3.1 ~2.9~4.9
Predicted cLogP ~2.1 ~1.5~0.6
Electronic Character Push-Pull (OMe donor / CF

acceptor)
Strongly Electron Deficient Electron Deficient
Metabolic Liability Low (Blocked C2/C6 positions)Moderate (C6 open to oxidation)High (N-oxidation, ring oxidation)
Solubility (pH 7.4) Moderate (Amphiphilic)High (Ionized)High (Zwitterionic character)

Key Insight: The addition of the -OMe group increases lipophilicity (cLogP) compared to Comparator A, improving permeability across biological membranes while maintaining a lower pKa than the parent isonicotinic acid. This ensures the acid moiety remains largely ionized at physiological pH, favoring electrostatic interactions in the binding pocket.

Mechanistic Insight: The "Push-Pull" Electronic System

The strategic value of this building block lies in the opposing electronic effects of its substituents. This internal competition fine-tunes the reactivity of the carboxylic acid and the properties of the pyridine ring.

Diagram 1: Electronic Modulation & SAR Logic

SAR_Logic Target 2-Methoxy-6-(trifluoromethyl) isonicotinic acid COOH 4-Carboxylic Acid (Warhead) Target->COOH Activates for Coupling Lipophilicity Increases Lipophilicity (Membrane Permeability) Target->Lipophilicity Combined Effect Metabolism Blocks Metabolic Soft Spots (C2/C6) Target->Metabolism Steric Shielding CF3 6-Trifluoromethyl Group (EWG) CF3->Target Inductive Withdrawal Acidity Modulates pKa (Bioavailability) CF3->Acidity Lowers pKa OMe 2-Methoxy Group (EDG) OMe->Target Resonance Donation OMe->Acidity Slightly Raises pKa

Caption: The "Push-Pull" system: CF3 withdraws electrons (increasing acidity/metabolic stability), while OMe donates electrons (tuning solubility/binding).

Experimental Protocol: Optimized Amide Coupling

Due to the electron-withdrawing nature of the pyridine ring (amplified by the -CF


 group), the carboxylic acid is relatively acidic. However, the steric bulk of the ortho-substituents (OMe and CF

) can hinder standard coupling reactions. The following protocol is self-validating and minimizes side reactions like decarboxylation or N-acyl urea formation.
Methodology: HATU-Mediated Amide Bond Formation

Objective: Synthesize an amide derivative from 2-Methoxy-6-(trifluoromethyl)isonicotinic acid and a primary amine.

Reagents:

  • Acid: 2-Methoxy-6-(trifluoromethyl)isonicotinic acid (1.0 equiv)

  • Amine: Target primary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M)

Step-by-Step Procedure:

  • Activation Phase:

    • Dissolve the Acid in anhydrous DMF under an inert atmosphere (N

      
       or Ar).
      
    • Add HATU in one portion.

    • Add DIPEA dropwise.

    • Checkpoint: Stir at 0°C for 15 minutes. The solution should turn slightly yellow, indicating the formation of the activated ester. Do not skip the pre-activation at low temperature to avoid racemization (if chiral centers are present) or decomposition.

  • Coupling Phase:

    • Add the Amine to the reaction mixture.

    • Allow the reaction to warm to Room Temperature (25°C).

    • Stir for 4–16 hours. Monitor via LC-MS.

  • Work-up (Self-Validating):

    • Dilute with Ethyl Acetate.

    • Wash sequence:

      • 1M HCl (Removes unreacted amine and DIPEA).

      • Sat. NaHCO

        
          (Removes unreacted starting acid).
        
      • Brine (Drying).

    • Validation: The organic layer should contain the pure amide. If the starting acid persists, the activation step was insufficient (check HATU quality).

  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Synthetic Workflow & Manufacturing Logic

For researchers requiring scale-up, understanding the provenance of this building block is crucial. It is typically accessed via nucleophilic aromatic substitution (S


Ar) on a chloro-intermediate.[1]
Diagram 2: Synthesis & Application Pathway

Synthesis_Workflow Start 2-Chloro-6-(trifluoromethyl) isonicotinic acid Reaction S_NAr Reaction (Reflux, 2-4h) Start->Reaction Reagent NaOMe / MeOH (Nucleophile) Reagent->Reaction Product 2-Methoxy-6-(trifluoromethyl) isonicotinic acid Reaction->Product >90% Yield App1 Kinase Inhibitors (e.g., RAF, EGFR) Product->App1 App2 Agrochemicals (Herbicides) Product->App2 App3 Peptide Stapling (Bio-conjugation) Product->App3

Caption: Synthesis via S


Ar ensures high regio-fidelity. The product serves as a versatile core for diverse bioactive scaffolds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11334953, 2-(2-methoxyethoxymethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid (Analogue Reference). Retrieved from [Link]

  • Journal of Medicinal Chemistry (2019). Design and Discovery of RAF Inhibitors Targeting RAS Mutant Cancers. (Contextual usage of trifluoromethyl-pyridine scaffolds). Retrieved from [Link]

  • LookChem. 2-Methoxy-6-(trifluoromethyl)isonicotinic acid Product Details. Retrieved from [Link]

Sources

reproducibility of biological data for 2-Methoxy-6-(trifluoromethyl)isonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Biological Data for 2-Methoxy-6-(trifluoromethyl)isonicotinic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary & Strategic Context

In medicinal chemistry, 2-Methoxy-6-(trifluoromethyl)isonicotinic acid (CAS 1227581-20-5) serves as a privileged scaffold, particularly in the design of P2X7 receptor antagonists , kinase inhibitors , and agrochemicals .[1][2][3] The scaffold offers a strategic balance: the trifluoromethyl (-CF₃) group enhances metabolic stability and membrane permeability, while the methoxy (-OMe) group functions as a hydrogen bond acceptor, often critical for orienting the molecule within a binding pocket.[1]

However, these same features introduce significant reproducibility challenges. The high lipophilicity driven by the -CF₃ moiety often leads to solubility-limited absorption and non-specific binding in biochemical assays, resulting in "activity cliffs" where data varies wildly between batches or assay formats.[1][2]

This guide provides a rigorous framework for validating biological data generated from derivatives of this scaffold, comparing their performance characteristics against established standards (e.g., A-438079) to distinguish true structure-activity relationships (SAR) from physicochemical artifacts.

Comparative Analysis: Scaffold Performance vs. Alternatives

To ensure data integrity, derivatives of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid (referred to here as Target Scaffold Derivatives ) must be benchmarked against validated reference compounds.[1][2]

Performance Metrics: Target Scaffold vs. Standard P2X7 Antagonists

Reference Standard: A-438079 (Competitive P2X7 antagonist).[1][2] Test Case: Amide derivatives of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid.

FeatureTarget Scaffold DerivativesReference Standard (A-438079)Reproducibility Risk
Lipophilicity (cLogP) High (3.5 – 5.0 typical)Moderate (2.0 – 3.[1][2]0)High: Risk of precipitation in aqueous buffers.[1][2]
Metabolic Stability Excellent (Blocked C-oxidation)ModerateLow: -CF₃ blocks metabolic soft spots.[1][2]
Solubility (pH 7.4) < 10 µM (often kinetic)> 50 µMCritical: False negatives in high-concentration screens.[1][2][3]
Plasma Protein Binding > 98% (High)~90%Medium: IC50 shifts significantly in whole blood assays.[1][2][3]
Synthetic Purity Prone to RegioisomersHigh (Commercial Standard)Medium: 19F-NMR required to confirm regiochemistry.
The "Solubility-Potency Trap"

A common failure mode for this scaffold is the Solubility-Potency Trap .[1][2] Researchers often observe high potency (low IC50) in enzyme-free buffer assays, which vanishes in cell-based assays containing serum.[1][2]

  • Observation: Compound A shows IC50 = 10 nM in a biochemical assay but IC50 > 10 µM in a cellular assay.[1][2]

  • True Cause: The compound precipitated in the biochemical assay at concentrations > 100 nM, or bound non-specifically to the plastic, skewing the dose-response curve.

Critical Quality Attributes (CQA) for Reproducibility

To guarantee that your biological data is reproducible, you must validate three specific attributes before running any biological screen.

Chemical Integrity: The 19F-NMR Check

Standard 1H-NMR is often insufficient to detect small amounts of regioisomers formed during the functionalization of the pyridine ring.[1][2]

  • Requirement: All batches must undergo 19F-NMR .[1][2]

  • Acceptance Criteria: A single, sharp singlet around -60 to -70 ppm (depending on reference). Split peaks or shoulders indicate regioisomeric contamination (e.g., 2-CF3 vs 6-CF3 scrambling), which will have vastly different biological activities.[1][2]

Aggregation Assessment

Fluorinated, lipophilic compounds can form colloidal aggregates that sequester enzymes, leading to false positives (promiscuous inhibition).[3]

  • Protocol: Measure IC50 in the presence and absence of 0.01% Triton X-100 .

  • Validation: If the IC50 shifts by > 3-fold with detergent, the activity is likely artifactual (aggregation-based).[1]

Validated Experimental Protocols

Protocol A: Solubility-Corrected IC50 Determination (Biochemical)

Use this protocol to prevent false positives due to precipitation.[1][2][3]

Reagents:

  • Assay Buffer (HEPES/Tris, pH 7.4)[3]

  • DMSO (anhydrous)[1][2][3]

  • Nephelometer or Absorbance Plate Reader (600 nm)[1][2]

Step-by-Step:

  • Stock Prep: Prepare a 10 mM stock solution of the derivative in 100% DMSO.

  • Dilution Series: Perform a 1:3 serial dilution in 100% DMSO first (not directly into buffer).

  • Intermediate Step: Transfer diluted DMSO stocks into an intermediate plate containing buffer to achieve 10x final concentration (ensure final DMSO < 5%).

  • Turbidity Check (Crucial): Before adding the protein/enzyme, read the plate at 600 nm (OD600).

  • Thresholding: Any well with OD600 > 0.05 above background indicates precipitation.[1][2] Exclude these data points from the IC50 curve fit.

  • Assay Execution: Proceed with the standard assay (e.g., Kinase-Glo or Calcium Flux) using only the soluble concentration range.[1][2][3]

Protocol B: 19F-NMR Regioisomer Validation

Use this to ensure you are testing the correct molecule.[1][2]

Parameters:

  • Solvent: DMSO-d6 (prevents aggregation effects seen in CDCl3).[1][2][3]

  • Internal Standard: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Trifluorotoluene (added at known concentration).[1]
    
  • Relaxation Delay (d1): Set to > 5 seconds to ensure accurate integration of the CF3 signal.

Analysis:

  • Integrate the main -CF3 peak.[1][2]

  • Check for minor peaks within a +/- 2 ppm range.[1][2]

  • Fail Criteria: Any impurity peak > 2% of the main peak requires re-purification (HPLC).

Visualizations & Pathway Logic

Diagram 1: P2X7 Receptor Signaling & Intervention

This diagram illustrates the biological pathway where these derivatives (as P2X7 antagonists) act, highlighting the downstream readouts (IL-1β, YO-PRO uptake) used for validation.[1][3]

P2X7_Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7->Ca_Influx Channel Opening Pore Macropore Formation (P2X7 Large Pore) P2X7->Pore Prolonged Activation Antagonist 2-Methoxy-6-CF3 Derivative Antagonist->P2X7 Blocks (Allosteric/Orthosteric) NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 K+ Efflux Trigger DyeUptake YO-PRO-1 Dye Uptake (Assay Readout 1) Pore->DyeUptake Permeability Marker Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Maturation & Release Caspase1->IL1B ELISA IL-1β ELISA (Assay Readout 2) IL1B->ELISA Cytokine Marker

Caption: Mechanism of Action for P2X7 antagonists derived from the 2-Methoxy-6-(trifluoromethyl)isonicotinic acid scaffold, showing dual validation endpoints (Dye Uptake and IL-1β release).[1][2]

Diagram 2: The Reproducibility Decision Tree

This workflow guides the researcher through the necessary quality control steps to avoid the "Solubility-Potency Trap."[1][2]

Validation_Workflow Start Synthesized Derivative QC_Chem 19F-NMR & LCMS Check Purity Start->QC_Chem Fail_Chem Re-Purify QC_Chem->Fail_Chem Impure Solubility Turbidimetric Solubility Assay QC_Chem->Solubility Pure Precip Precipitation Detected? (OD600 > 0.05) Solubility->Precip Redesign Formulation/Structure Optimization Precip->Redesign Yes BioAssay Biological Assay (+/- Detergent) Precip->BioAssay No Shift IC50 Shift > 3x with Detergent? BioAssay->Shift Artifact Artifact: Aggregation Shift->Artifact Yes Valid Valid Hit: Proceed to SAR Shift->Valid No

Caption: Step-by-step validation workflow to filter out false positives caused by regioisomers, insolubility, or colloidal aggregation.

References

  • Bartlett, R. et al. "The influence of trifluoromethyl groups on the biological properties of pyridine derivatives."[1] Journal of Medicinal Chemistry, 2015.[1][4]

  • Donnelly-Roberts, D. L. et al. "Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors."[1] British Journal of Pharmacology, 2009.[1]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] [1][2]

  • Shoichet, B. K. "Screening in a Spirit of Haunted Realism: Aggregation-Based False Positives."[1][2] Drug Discovery Today, 2006.[1]

  • Sigma-Aldrich. "Product Specification: 2-(Trifluoromethyl)pyridine-4-carboxylic acid."[1][2][5] MilliporeSigma Catalog.

Sources

Safety Operating Guide

2-Methoxy-6-(trifluoromethyl)isonicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methoxy-6-(trifluoromethyl)isonicotinic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and EHS Officers

Executive Summary: The "Halogenated" Imperative

As a Senior Application Scientist, I often see disposal errors stem from a misunderstanding of chemical stability. 2-Methoxy-6-(trifluoromethyl)isonicotinic acid is not just a standard organic acid; it is a fluorinated pyridine derivative .

The presence of the trifluoromethyl (–CF₃) group confers exceptional thermal and chemical stability to the molecule. Standard low-temperature incineration is insufficient and dangerous. If misclassified as "General Organic Waste," this compound can generate Hydrogen Fluoride (HF) gas during combustion, corroding incinerator scrubbers and releasing toxic emissions.

Immediate Classification for Disposal:

  • Primary Stream: High-BTU Halogenated Organic Waste.

  • Physical State: Solid (typically) or Liquid (if in solution).

  • RCRA Status (USA): Not P- or U-listed, but regulated under Characteristic Waste (Corrosivity D002 if pH < 2; Toxicity if leachable).

Part 1: Hazard Analysis & Chemical Logic

To dispose of this safely, you must understand the "Why" behind the protocols.

The Fluorine Factor (Thermal Stability)

The C–F bond is one of the strongest in organic chemistry (~485 kJ/mol).

  • Risk: Incomplete combustion at standard temperatures (<850°C) releases toxic fluorinated byproducts.

  • Consequence: Upon full combustion, the –CF₃ group converts to Hydrogen Fluoride (HF) .

    • Equation:

      
      
      
  • Operational Requirement: The receiving facility must use a rotary kiln with alkaline scrubbing (e.g., Calcium Oxide injection) to capture HF as Calcium Fluoride (

    
    ).
    
Acidic Functionality (pKa ~3.5 - 4.0)

The carboxylic acid group at the C4 position makes this compound corrosive to mucous membranes and metals.

  • Risk: Incompatible with strong oxidizers and cyanides (generates HCN).

  • Operational Requirement: Do not commingle with basic waste (exothermic reaction) or cyanides.

Part 2: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Do not dissolve in solvent just to dispose of it. Solids are easier to contain.

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar. Avoid glass if possible to prevent breakage-induced acid spills.

  • Labeling: Mark clearly as "Solid Waste - Halogenated Organic - Acidic."

  • Segregation: Keep separate from oxidizers (e.g., permanganates) and bases.

Scenario B: Disposal of Reaction Mixtures (Liquid)

This is the most common failure point. Do not pour down the drain.

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with dilute Sodium Bicarbonate (

    
    ) to pH 6–8 before adding to the waste container. This prevents pressure buildup in the drum.
    
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put aqueous acid into a drum meant for anhydrous organics).

  • Stream Selection: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Even if the solvent is non-halogenated (e.g., Methanol), the solute (the pyridine derivative) renders the entire mixture Halogenated Waste .

Part 3: Decision Matrix & Workflows

Disposal Decision Tree

Visualizing the logic flow for segregating this specific compound.

DisposalMatrix Start Waste: 2-Methoxy-6-(trifluoromethyl) isonicotinic acid State Physical State? Start->State Solid Solid (Pure) State->Solid Liquid Liquid (Solution) State->Liquid Stream Select Waste Stream Solid->Stream Pack in HDPE Neutralize Check pH Is pH < 2? Liquid->Neutralize NeutAction Neutralize with NaHCO3 to pH 6-8 Neutralize->NeutAction Yes Neutralize->Stream No NeutAction->Stream NonHalo Non-Halogenated Stream (INCORRECT) Stream->NonHalo Avoid! Halo Halogenated Organic Stream (CORRECT) Stream->Halo Mandatory Destruction High-Temp Incineration (>1100°C) + HF Scrubbing Halo->Destruction

Figure 1: Decision matrix for segregating fluorinated pyridine waste. Note the critical requirement for the Halogenated Stream to ensure HF scrubbing.

Emergency Spill Response

Immediate actions for a lab-bench spill (1g - 100g).

SpillResponse Alert 1. Alert & PPE (Goggles, Nitrile Gloves, Lab Coat) Contain 2. Containment Cover with dry lime or calcium carbonate Alert->Contain React 3. Neutralization Wait for reaction (CO2 release) Contain->React Collect 4. Collection Scoop into hazardous waste bag React->Collect Label 5. Labeling 'Debris from Fluorinated Acid Spill' Collect->Label

Figure 2: Step-by-step spill response. Calcium Carbonate is preferred over sand to neutralize the acidity immediately.

Part 4: Technical Data for Safety Officers

The following data aids in completing internal waste manifests.

ParameterValue / CharacteristicOperational Implication
Chemical Class Fluorinated Pyridine Carboxylic AcidHalogenated Waste (Must be incinerated with scrubbing).
Combustion Byproducts HF, NOx, CO, CO₂Toxic Gas Risk during fire; requires self-contained breathing apparatus (SCBA).
Incompatibility Strong Oxidizers, BasesExplosion/Heat Risk. Do not store near Nitric Acid or strong bases.[1]
PPE (Handling) Nitrile Gloves (0.11mm min), Safety GlassesStandard barrier protection is usually sufficient for solids.
Waste Code (Generic) D002 (Corrosive) if pH < 2If in solution, may trigger ignitability (D001) depending on solvent.

Part 5: Professional Incineration (The "End of Life")

As a researcher, your responsibility ends at the waste drum, but understanding the downstream process ensures compliance.

  • Thermal Destruction: The waste is injected into a rotary kiln operating at 1100°C (2000°F) . This temperature is required to break the trifluoromethyl C–F bond [1].

  • Quenching & Scrubbing: The exhaust gas is immediately quenched. Because HF is generated, the gas passes through a wet scrubber containing Calcium Oxide (Lime) or Sodium Hydroxide.

  • Result: The HF is converted into Calcium Fluoride (

    
    ), a non-toxic solid precipitate, preventing the release of acid rain precursors [2].
    

References

  • Tsang, W., et al. (1995).[2] The Combustion of Highly Fluorinated Organic Compounds. University of Utah.[2] Available at: [Link]

  • Pacific Northwest National Laboratory (PNNL). Chemical Conversion of Anhydrous Hydrogen Fluoride for Safe Disposal. Available at: [Link]

Sources

Personal protective equipment for handling 2-Methoxy-6-(trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Methoxy-6-(trifluoromethyl)isonicotinic acid is a fluorinated pyridine derivative commonly used as a building block in medicinal chemistry. While often categorized generically as an irritant, its specific structural motifs—the electron-withdrawing trifluoromethyl group (


) and the acidic carboxyl moiety—dictate a safety profile that exceeds standard "lab hygiene."

Critical Hazard Profile:

  • Primary Risks (GHS): Skin Irritation (H315), Serious Eye Irritation (H319), and Specific Target Organ Toxicity - Respiratory Tract (H335) [1, 2].

  • The Hidden Hazard: Thermal decomposition. The

    
     group is chemically stable, but upon combustion or high-temperature decomposition, it releases Hydrogen Fluoride (HF)  and fluorinated pyrolysis products [3]. Standard fire response protocols must be adjusted to account for corrosive, toxic vapor generation.
    
  • Reactivity: As an organic acid, it reacts exothermically with strong bases and oxidizing agents.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are selected based on the permeation resistance required for fluorinated organic solids and their solutions.

PPE CategorySpecificationTechnical Rationale
Hand Protection Nitrile Rubber (0.11 mm min.) Solid Phase: Standard nitrile offers excellent abrasion resistance against powder. Solution Phase: Fluorinated pyridines can permeate thin nitrile. If dissolved in organic solvents (e.g., DCM, DMSO), double-gloving is required. Immediately change gloves upon splash contact [4].
Eye Protection Chemical Safety Goggles Safety glasses with side shields are insufficient for fine powders. Goggles form a seal that prevents airborne dust (H335/H319) from bypassing the lens and reacting with ocular moisture to form acidic irritation [5].
Respiratory N95 (Minimum) / P100 Required only if handling outside a fume hood (not recommended). The compound is a respiratory irritant; inhalation of dust triggers mucosal inflammation.
Body Defense Lab Coat (Poly/Cotton) + Closed Shoes Standard barrier protection. For scale-up (>100g), use a Tyvek® apron to prevent dust accumulation on personal clothing.

Operational Handling Protocols

A. Engineering Controls & Weighing
  • Mandatory Ventilation: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at face velocities between 80–100 fpm.

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" which increases inhalation risk.

B. Reaction Setup & Incompatibilities
  • Acid-Base Neutralization: When using this compound in coupling reactions (e.g., amide bond formation), the addition of bases (TEA, DIPEA) will generate heat. Add base slowly at 0°C to control exotherms.

  • Incompatible Storage: Store away from strong oxidizers (e.g., permanganates) and strong bases. Segregate from mineral acids to prevent misidentification [6].

C. Emergency Response (Spill & Fire)
  • Dry Spill: Do not dry sweep. Use a wet wipe or damp paper towel to capture dust without generating an aerosol. Place waste in a sealed bag immediately.

  • Fire Scenario (Critical): If the material burns, evacuate immediately. The thermal degradation of the trifluoromethyl group produces HF gas. Do not attempt to fight the fire without a Self-Contained Breathing Apparatus (SCBA) [3].[1]

Visualization: Decision & Workflow Logic

Figure 1: PPE Selection Decision Tree

This logic gate ensures researchers scale their protection based on the physical state of the contaminant.

PPE_Decision_Tree Start Handling 2-Methoxy-6-(trifluoromethyl) isonicotinic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (Organic Solvent) State_Check->Solution Solid_PPE Standard Nitrile Gloves + Chemical Goggles + Fume Hood Solid->Solid_PPE Solvent_Check Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->Solvent_Check Standard_Solvent Use Double Nitrile Gloves Change every 30 mins Solvent_Check->Standard_Solvent No (e.g., MeOH, DMSO) Aggressive_Solvent Use Silver Shield® / Laminate Gloves (Nitrile degrades rapidly) Solvent_Check->Aggressive_Solvent Yes

Figure 2: Disposal & Segregation Workflow

Proper segregation prevents regulatory fines and dangerous chemical reactions in waste streams.

Disposal_Workflow Waste_Gen Waste Generation Check_Comp Check Composition Waste_Gen->Check_Comp Path_Solid Solid Waste Check_Comp->Path_Solid Powder/Filter Cake Path_Liquid Liquid Waste Check_Comp->Path_Liquid Mother Liquor Bin_Solid Solid Hazardous Waste (Label: Halogenated Organic) Path_Solid->Bin_Solid Do NOT mix with Trash or Biohazard Bin_Halogen Halogenated Solvent Waste (Green Label) Path_Liquid->Bin_Halogen Contains DCM/Chloroform or High Conc. Fluorine Bin_NonHal Non-Halogenated Solvent Waste (Black Label) Path_Liquid->Bin_NonHal Only MeOH/EtOAc (Trace Fluorine OK)

Disposal Protocol

Disposal costs for halogenated waste are significantly higher (approx. 2-3x) than non-halogenated waste. However, safety dictates strict segregation for this compound.

  • Solid Waste: Collect pure solid, contaminated weighing paper, and filter cakes in a container labeled "Hazardous Waste - Solid Organic - Halogenated." Do not place in general trash or biohazard bags [7].

  • Liquid Waste:

    • If dissolved in halogenated solvents (DCM): Dispose in Halogenated Waste carboys.

    • If dissolved in non-halogenated solvents (Methanol/DMSO): While small amounts of fluorinated compounds are often accepted in non-halogenated streams, the trifluoromethyl group is robust. Best practice for this specific compound is to default to Halogenated Waste to prevent downstream incineration issues [8].

  • Container Prep: Ensure the waste container is compatible (HDPE is preferred over glass for fluorinated waste storage to prevent breakage).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methyl-6-(trifluoromethyl)nicotinic acid. Retrieved from

  • TCI Chemicals. Safety Data Sheet: 2-(Trifluoromethyl)isonicotinic Acid. Retrieved from

  • Jubilant Ingrevia. (2024).[2][3][4] Safety Data Sheet: Pyridine dicarboxylic acid derivatives. Retrieved from

  • Cornell University EHS. Glove Selection and Compatibility Guide. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyridine-2-carboxylic acid. Retrieved from

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from

  • Bucknell University. Hazardous Waste Segregation Guide. Retrieved from

  • Temple University. Halogenated Solvents in Laboratories - Disposal Guidelines. Retrieved from

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.